TRC160334
Description
The exact mass of the compound Unii-692H4HF1JI is 337.07324176 g/mol and the complexity rating of the compound is 695. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(5-hydroxy-3-oxo-8-thia-2,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),4,6-triene-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-9(19)6-15-11(20)10-12(21)16-14-17(13(10)22)7-4-2-1-3-5-8(7)23-14/h21H,1-6H2,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGVHWUWINDVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC(=C(C(=O)N23)C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293289-69-6 | |
| Record name | TRC-160334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293289696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRC-160334 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692H4HF1JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TRC160334: A Novel HIF-1α Stabilizer for Intestinal Barrier Protection
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The integrity of the intestinal epithelial barrier is paramount for maintaining gut homeostasis and preventing the translocation of luminal antigens that can trigger inflammation. Compromised barrier function is a hallmark of inflammatory bowel disease (IBD). TRC160334, a novel small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, has emerged as a promising therapeutic agent for protecting and restoring intestinal barrier function. By stabilizing the alpha subunit of HIF-1 (HIF-1α), this compound activates a cascade of downstream genes that enhance epithelial cell survival, fortify tight junctions, and mitigate inflammatory damage. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and a visual representation of the involved signaling pathways.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is continuously hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic or inflammatory states, PHD activity is reduced, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
This compound acts as a potent inhibitor of PHD enzymes, thereby mimicking a hypoxic state and leading to the stabilization and activation of HIF-1α even under normoxic conditions. This activation is central to the therapeutic effects of this compound in the context of intestinal barrier protection.[1][2][3]
Signaling Pathway of this compound Action
Downstream Effects on Intestinal Barrier Function
The activation of HIF-1α by this compound initiates the transcription of a suite of genes that collectively enhance the intestinal barrier.[4][5]
Upregulation of Cytoprotective Proteins
One of the key target genes of HIF-1α is Heat Shock Protein 70 (HSP70).[6] HSP70 is a molecular chaperone that plays a critical role in protecting intestinal epithelial cells from stress-induced apoptosis and in maintaining the integrity of tight junctions.[6] Studies have shown that this compound treatment leads to a significant induction of HSP70 in the inflamed colon.[6][7]
Fortification of Tight Junctions
Tight junctions are multiprotein complexes that seal the paracellular space between intestinal epithelial cells, thereby regulating intestinal permeability. HIF-1α has been shown to directly regulate the expression of key tight junction proteins, including claudin-1 .[8][9] Claudin-1 is a critical component for the barrier function of tight junctions.[8] By upregulating claudin-1 and potentially other tight junction components, HIF-1α stabilization strengthens the epithelial barrier. Furthermore, the induced HSP70 can interact with and stabilize tight junction proteins like ZO-1, further contributing to barrier integrity.[10]
HIF-1α-Mediated Intestinal Barrier Protection Pathway
Preclinical Efficacy Data
The therapeutic potential of this compound has been evaluated in murine models of colitis, which are characterized by significant intestinal barrier dysfunction.
TNBS-Induced Colitis Model
In the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which mimics Crohn's disease, prophylactic treatment with this compound demonstrated significant protection against colonic damage.[6][7]
| Parameter | Vehicle Control | This compound (5 mg/kg) | p-value |
| Percent Change in Body Weight | -10% | Maintained | < 0.05 |
| Disease Activity Index (DAI) | High | Significantly Reduced | < 0.05 |
| Macroscopic Score | Severe Damage | Significantly Reduced | < 0.05 |
| Histological Score | Severe Inflammation & Ulceration | Significantly Reduced | < 0.05 |
| Table 1: Summary of this compound Efficacy in TNBS-Induced Colitis in Mice.[6][7] |
DSS-Induced Colitis Model
In the dextran sulfate sodium (DSS)-induced colitis model, which resembles ulcerative colitis, therapeutic administration of this compound after disease induction also resulted in significant improvements.[6][7]
| Parameter | Vehicle Control | This compound (2 mg/kg) | This compound (5 mg/kg) | p-value |
| Percent Change in Body Weight | Significant Loss | Attenuated Loss | Attenuated Loss | < 0.05 |
| Disease Activity Index (DAI) | High | Significantly Reduced | Significantly Reduced | < 0.05 |
| Macroscopic Score | Severe Damage | Dose-dependent Reduction | Dose-dependent Reduction | < 0.05 |
| Histological Score | Severe Inflammation & Crypt Loss | Dose-dependent Improvement | Dose-dependent Improvement | < 0.05 |
| Table 2: Summary of this compound Efficacy in DSS-Induced Colitis in Mice.[6][7] |
Detailed Experimental Protocols
Induction of Colitis in Mice
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint: Mice are typically sacrificed at the end of the DSS administration period or a few days after, depending on the study design. The colon is collected for macroscopic and histological analysis.
-
Animals: 8-10 week old BALB/c or SJL/J mice.
-
Presensitization (Optional): Apply a solution of 1% TNBS in acetone and olive oil to a shaved area of the abdomen one week prior to intrarectal administration.
-
Induction:
-
Fast mice overnight.
-
Anesthetize the mouse.
-
Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
Monitoring: Monitor body weight and clinical signs of colitis daily.
-
Endpoint: Sacrifice mice 3-5 days after TNBS administration for colon collection and analysis.
Assessment of Intestinal Permeability (FITC-Dextran Assay)
-
Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Sample: Collect a small volume of blood (e.g., via tail vein) to serve as a baseline.
-
Gavage: Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) by oral gavage at a dose of 44 mg/100 g body weight.
-
Blood Collection: At a defined time point (e.g., 4 hours) after gavage, collect blood via cardiac puncture under terminal anesthesia.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Fluorometric Analysis:
-
Dilute the plasma with PBS.
-
Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Calculate the concentration of FITC-dextran in the plasma using a standard curve.
-
Increased plasma FITC-dextran concentration indicates higher intestinal permeability.
-
Experimental Workflow for Preclinical Evaluation of this compound
Histological Scoring of Colitis
-
Tissue Preparation: Fix colon samples in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections. Stain with hematoxylin and eosin (H&E).
-
Scoring Criteria: Evaluate the sections based on the following criteria:
-
Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.
-
Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.
-
Percentage of Area Involved (0-4): 0 = 0%, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
-
-
Total Score: Sum the scores for each criterion to obtain a total histological score.
Western Blot for HSP70
-
Protein Extraction: Homogenize colon tissue samples in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for diseases characterized by intestinal barrier dysfunction, such as IBD. Its mechanism of action, centered on the stabilization of HIF-1α, offers a multifaceted approach to barrier protection by enhancing cellular defense mechanisms and fortifying the physical barrier of the intestinal epithelium. The preclinical data strongly support its efficacy in attenuating colitis and associated intestinal damage.
Future research should focus on elucidating the full spectrum of HIF-1α target genes involved in intestinal barrier regulation and further investigating the long-term safety and efficacy of this compound in more complex preclinical models. Ultimately, clinical trials will be necessary to translate these promising preclinical findings into a novel therapy for patients suffering from IBD and other conditions associated with a compromised intestinal barrier.
References
- 1. Hypoxia and HIF-1 as key regulators of gut microbiota and host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hypoxia Inducible Factor-1α: The Curator of Gut Homeostasis [frontiersin.org]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. HIF-dependent regulation of claudin-1 is central to intestinal epithelial tight junction integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIF-dependent regulation of claudin-1 is central to intestinal epithelial tight junction integrity | CiNii Research [cir.nii.ac.jp]
- 9. Epithelial Barrier Regulation by Hypoxia-Inducible Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multivalent protein–protein interactions are pivotal regulators of eukaryotic Hsp70 complexes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of TRC160334 in Inflammatory Bowel Disease: A Technical Overview
This technical guide provides an in-depth analysis of the preclinical studies evaluating TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, in the context of inflammatory bowel disease (IBD). The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's mechanism of action, experimental validation, and therapeutic potential.
Introduction: Targeting Hypoxia-Inducible Factor in IBD
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is mucosal hypoxia. The cellular response to low oxygen is primarily mediated by the hypoxia-inducible factor (HIF) transcription factors. Activation of HIF has been shown to be crucial for maintaining intestinal barrier function and can ameliorate colitis symptoms.[1][2][3][4][5]
This compound is a novel, orally administered small molecule that inhibits HIF hydroxylase. This inhibition leads to the stabilization and activation of HIF-1α, which in turn upregulates a suite of protective genes.[1][2][3][4] Preclinical studies have demonstrated the therapeutic potential of this compound in clinically relevant animal models of IBD.[1][2][3][4]
Mechanism of Action: The HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or through pharmacological inhibition of PHDs by agents like this compound, HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in barrier protection, such as heat shock protein 70 (HSP70), intestinal trefoil factor, and multidrug resistance gene 1.[1][5][6]
Preclinical Efficacy in Murine Models of Colitis
The efficacy of this compound was evaluated in two distinct and well-established mouse models of colitis: a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced model, which mimics Crohn's disease, and a dextran sulfate sodium (DSS)-induced model, which simulates ulcerative colitis.[1][2][3][4]
TNBS-Induced Colitis (Crohn's Disease Model)
A prophylactic treatment regimen was employed in this model to assess the protective effects of this compound.
The study protocols were approved by the Institutional Animal Ethics Committee of Torrent Pharmaceuticals Limited.[1] Male BALB/c mice were used for this study. Colitis was induced by intra-rectal administration of TNBS. This compound was administered orally.[1]
Treatment with this compound resulted in a significant improvement in all measured disease endpoints compared to the vehicle-treated group.
| Parameter | Vehicle Control (TNBS) | This compound Treated (TNBS) | P-value |
| Disease Activity Index (DAI) | High | Significantly Reduced | < 0.05 |
| Macroscopic Score | High | Significantly Reduced | < 0.05 |
| Microscopic Score | High | Significantly Reduced | < 0.05 |
| Body Weight Change (%) | ~ -21.6% | ~ -13.1% | < 0.05 |
| Survival Rate (%) | 18% | 42% | Significant |
| Data is compiled from the findings presented in the preclinical studies.[1][7] |
DSS-Induced Colitis (Ulcerative Colitis Model)
A therapeutic treatment regimen was utilized in this model to evaluate the efficacy of this compound in an established disease state.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacodynamics of TRC160334
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRC160334 is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] Its mechanism of action centers on the stabilization of the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to hypoxia.[2][3] This stabilization leads to the activation of a cascade of genes that promote cellular adaptation and survival under ischemic or inflammatory conditions.[2] Preclinical studies have demonstrated the therapeutic potential of this compound in models of inflammatory bowel disease (IBD) and acute kidney injury (AKI).[3] This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, key experimental findings, and detailed methodologies.
Mechanism of Action: HIF-α Stabilization
Under normoxic conditions, HIF-α is continuously hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation.[4][5] In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[4][5] This HIF-α/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[4][5]
This compound mimics the hypoxic state by inhibiting PHD enzymes.[2] This inhibition prevents the hydroxylation and subsequent degradation of HIF-α, leading to its stabilization and the activation of downstream target genes.[2][3] These genes are involved in various physiological processes, including angiogenesis, erythropoiesis, cell survival, and metabolism, which are crucial for tissue protection and repair.[2]
Preclinical Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in preclinical models of inflammatory bowel disease and acute kidney injury.
Inflammatory Bowel Disease (IBD)
This compound has demonstrated efficacy in murine models of colitis, which simulate human Crohn's disease and ulcerative colitis.[1][6]
In the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which mimics Crohn's disease, prophylactic treatment with this compound resulted in significant improvements in disease parameters.[1][6]
| Parameter | Observation | Reference |
| Body Weight | Attenuated the rate of fall in body weight. | [1][6][7] |
| Disease Activity Index (DAI) | Significantly reduced DAI scores. | [1][6][7] |
| Colonic Damage | Ameliorated macroscopic and microscopic scores of colonic damage. | [1][6][7] |
| Survival Rate | Improved survival rate compared to the vehicle group. | [8] |
| HSP70 Induction | Induced cytoprotective heatshock protein 70 in the inflamed colon. | [1][6][7][9] |
In the dextran sulfate sodium (DSS)-induced colitis model, which resembles ulcerative colitis, therapeutic administration of this compound also led to positive outcomes.[1][6]
| Parameter | Observation | Reference |
| Body Weight | Attenuated the rate of fall in body weight. | [1][6][7] |
| Disease Activity Index (DAI) | Successfully prevented the increase in DAI scores. | [1][6][7] |
| Colonic Damage | Reduced macroscopic and microscopic scores of colonic damage. | [1][6][7] |
| HSP70 Induction | Induced cytoprotective heatshock protein 70 in the inflamed colon. | [1][6][7][9] |
Acute Kidney Injury (AKI)
This compound has shown protective effects in a rat model of ischemia/reperfusion-induced AKI.[3]
| Parameter | Observation | Reference |
| Renal Injury | Significant reduction in renal injury with both pre- and post-ischemia treatment. | [3] |
| Serum Creatinine | Remarkable reduction in serum creatinine levels. | [3] |
| Urine Output | Significantly improved urine output. | [3] |
| HIF-α Stabilization | In vitro, this compound treatment of Hep3B cells resulted in the stabilization of HIF-α. | [3] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the pharmacodynamics of this compound.
In Vivo Models
This model is used to simulate Crohn's disease.[1][6]
-
Animals: Male BALB/c mice are used.[6]
-
Induction: Colitis is induced by intrarectal administration of TNBS in ethanol.[6]
-
Treatment: this compound is administered orally, typically in a prophylactic regimen starting before or at the time of TNBS administration.[1][6]
-
Endpoints: Animals are monitored for body weight, Disease Activity Index (DAI), and survival.[6][8] At the end of the study, colonic tissue is collected for macroscopic and microscopic scoring of inflammation and damage, as well as for the analysis of protein expression (e.g., HSP70).[6]
This model is employed to simulate ulcerative colitis.[1][6]
-
Animals: Female BALB/c mice are typically used.[6]
-
Induction: Colitis is induced by administering DSS in the drinking water for a specified period.[6]
-
Treatment: this compound is administered orally in a therapeutic regimen, starting after the induction of colitis.[1][6]
-
Endpoints: Key parameters monitored include body weight and DAI.[6] Upon study completion, colonic tissues are excised for macroscopic and microscopic evaluation and protein analysis.[6]
This model is utilized to assess the therapeutic potential of this compound in acute kidney injury.[3]
-
Animals: Rats are used for this model.[3]
-
Procedure: Ischemia is induced by clamping the renal artery for a defined duration, followed by reperfusion.[3]
-
Treatment: this compound is administered either before the onset of ischemia (pre-treatment) or after reperfusion (post-treatment).[3]
-
Endpoints: The primary outcomes measured are serum creatinine and urine output to assess renal function.[3]
In Vitro Assays
This assay is performed to confirm the mechanism of action of this compound.[3]
-
Cell Line: Hep3B cells are commonly used.[3]
-
Treatment: Cells are treated with varying concentrations of this compound.[3]
-
Analysis: The level of HIF-α protein is measured, typically by Western blotting, to determine if this compound treatment leads to its accumulation.[3]
Signaling Pathways
The therapeutic effects of this compound are mediated by the upregulation of HIF-dependent genes that play a role in tissue protection and repair.
In the context of IBD, HIF-1 activation has been shown to enhance intestinal barrier function by upregulating genes such as those for mucins and tight junction proteins.[5] It also plays a role in modulating the immune response and promoting tissue repair.[8][10] The induction of cytoprotective proteins like HSP70 is another important downstream effect.[1][6][7][9]
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the stabilization of HIF-α. Preclinical studies have provided robust evidence of its efficacy in models of inflammatory bowel disease and acute kidney injury. The pharmacodynamic effects, including improved tissue integrity, reduced inflammation, and enhanced cell survival, highlight its potential for clinical development in treating diseases characterized by hypoxia and inflammation. Further investigation, including clinical trials, is warranted to establish its safety and efficacy in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. cdsco.gov.in [cdsco.gov.in]
- 3. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of TRC160334 for Crohn's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract, leading to debilitating symptoms and complications. Current therapeutic strategies often involve immunosuppression, which can be associated with significant side effects and loss of response over time. TRC160334 is a novel, orally administered small molecule being investigated for the treatment of IBD. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Compound Information
-
Compound Name: this compound
-
Chemical Name: [(2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H,5H-10-thia-1,4a-diaza-benzo[a]azulene-3-carbonyl)-amino]-acetic acid[1]
-
Therapeutic Target: Hypoxia-inducible factor (HIF) prolyl-hydroxylase[2][3]
Mechanism of Action: HIF-1α Stabilization
This compound is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylases.[2][3] Under normoxic conditions, HIF-1α, a key transcription factor in the cellular response to hypoxia, is hydroxylated by prolyl-hydroxylases, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting these enzymes, this compound stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[1] This leads to the upregulation of a suite of protective genes, including heat shock protein 70 (Hsp70), which plays a crucial role in maintaining intestinal barrier function and cellular protection against stress.[2][3]
Preclinical Efficacy in a Crohn's Disease Model
The efficacy of this compound was evaluated in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, which is a well-established model for Crohn's disease.[2][3]
Experimental Protocol: TNBS-Induced Colitis
A prophylactic efficacy study was conducted using male BALB/c mice.[2] Colitis was induced by a single intra-rectal administration of TNBS in 50% ethanol. The control group received the vehicle, while the treatment group received this compound orally. The study evaluated several key endpoints to assess the severity of colitis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the TNBS-induced colitis study.[2]
Table 1: Effect of this compound on Body Weight Change in TNBS-Induced Colitis
| Treatment Group | Day 0 | Day 1 | Day 2 | Day 3 | Day 4 |
| Vehicle | 0% | -10.2% ± 1.5% | -15.8% ± 1.8% | -19.5% ± 1.7% | -21.6% ± 1.6% |
| This compound | 0% | -8.5% ± 1.2% | -10.1% ± 1.5% | -11.8% ± 1.6% | -13.1% ± 1.8% |
| p < 0.05 vs. Vehicle |
Table 2: Effect of this compound on Disease Activity Index (DAI) in TNBS-Induced Colitis
| Treatment Group | Mean DAI Score |
| Vehicle | 3.8 ± 0.2 |
| This compound | 2.1 ± 0.3 |
| p < 0.05 vs. Vehicle |
Table 3: Effect of this compound on Macroscopic and Microscopic Scores in TNBS-Induced Colitis
| Treatment Group | Mean Macroscopic Score | Mean Histological Score |
| Vehicle | 4.5 ± 0.3 | 4.2 ± 0.4 |
| This compound | 2.3 ± 0.4 | 2.1 ± 0.5 |
| *p < 0.05 vs. Vehicle |
Preclinical Efficacy in a General Colitis Model
This compound was also evaluated in a dextran sulfate sodium (DSS)-induced colitis model, which is more representative of ulcerative colitis but provides additional evidence of its anti-inflammatory effects in the colon.[2][3]
Experimental Protocol: DSS-Induced Colitis
A therapeutic efficacy study was performed in female BALB/c mice.[2] Colitis was induced by administering 5% DSS in drinking water for 11 days. Treatment with this compound (2 mg/kg/day and 5 mg/kg/day) or vehicle was initiated on day 5, after the onset of disease.[2]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the DSS-induced colitis study.[2]
Table 4: Effect of this compound on Body Weight Change in DSS-Induced Colitis
| Treatment Group | Percent Body Weight Change (Day 11) |
| Vehicle | -18.9% ± 2.1% |
| This compound (2 mg/kg/day) | -14.3% ± 1.9% |
| This compound (5 mg/kg/day) | -11.8% ± 1.5% |
| p < 0.05 vs. Vehicle |
Table 5: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Mean DAI Score (Day 11) |
| Vehicle | 8.5 ± 0.6 |
| This compound (2 mg/kg/day) | 6.2 ± 0.7 |
| This compound (5 mg/kg/day) | 4.9 ± 0.5 |
| *p < 0.05 vs. Vehicle |
Table 6: Effect of this compound on Macroscopic and Microscopic Scores in DSS-Induced Colitis
| Treatment Group | Mean Macroscopic Score | Mean Histological Score |
| Vehicle | 8.1 ± 0.5 | 7.9 ± 0.4 |
| This compound (2 mg/kg/day) | 5.9 ± 0.6 | 5.5 ± 0.7 |
| This compound (5 mg/kg/day) | 4.2 ± 0.5 | 4.1 ± 0.6 |
| *p < 0.05 vs. Vehicle |
Pharmacokinetics and In Vitro Studies
As of the latest available public information, specific pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and in vitro data for this compound in the context of IBD models have not been published. Such data would be crucial for a complete understanding of the drug's profile and for designing clinical trials.
Clinical Development Status
A Phase 2 clinical trial of this compound in patients with active ulcerative colitis was reported to be initiated in India in 2019.[1] However, the results of this trial have not yet been made publicly available. There is no specific information in the public domain regarding clinical trials of this compound for Crohn's disease.
Conclusion
Early-stage research on this compound demonstrates its potential as a novel therapeutic agent for Crohn's disease. Its mechanism of action, centered on the stabilization of HIF-1α, offers a targeted approach to enhancing the protective mechanisms of the intestinal barrier. Preclinical studies in a mouse model of Crohn's disease have shown significant improvements in key disease parameters, including body weight, disease activity index, and colonic damage scores.[2] While the currently available data is promising, further studies are needed to elucidate its pharmacokinetic profile, in vitro effects on human intestinal cells, and its safety and efficacy in clinical trials for Crohn's disease.
References
Methodological & Application
Application Notes and Protocols for TRC160334 in a DSS-Induced Colitis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dextran sulfate sodium (DSS)-induced colitis is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD). This model is characterized by damage to the colonic epithelial monolayer, leading to inflammation and ulceration.[1][2][3] TRC160334 is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase.[4][5][6] By inhibiting this enzyme, this compound leads to the stabilization and activation of HIF, a transcription factor that plays a critical role in cellular adaptation to low oxygen levels and has been shown to be protective in mucosal injury.[4][5][7] Activated HIF is linked to improved intestinal barrier function and mucosal healing, making this compound a promising therapeutic candidate for IBD.[4][5][6] One of the downstream effects of this compound treatment is the induction of the cytoprotective heatshock protein 70 (HSP70) in the inflamed colon.[4][5][6]
These application notes provide a detailed protocol for evaluating the therapeutic efficacy of this compound in the DSS-induced colitis mouse model, along with methods for assessing disease activity and relevant biomarkers.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a study evaluating the therapeutic efficacy of this compound in a DSS-induced colitis model in female BALB/c mice.[4]
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Treatment Group | Day 5 | Day 8 | Day 11 | Day 14 |
| Control (Water) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 1.8 ± 0.2 | 2.9 ± 0.3 | 3.5 ± 0.2 | 3.1 ± 0.3 |
| DSS + this compound (2 mg/kg) | 1.8 ± 0.2 | 2.1 ± 0.2 | 2.3 ± 0.3 | 1.9 ± 0.3 |
| DSS + this compound (5 mg/kg) | 1.8 ± 0.2 | 1.9 ± 0.2 | 2.0 ± 0.3 | 1.5 ± 0.3 |
*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Percent Change in Body Weight
| Treatment Group | Day 5 | Day 8 | Day 11 | Day 14 |
| Control (Water) | +2.5% | +4.0% | +5.5% | +7.0% |
| DSS + Vehicle | -3.0% | -8.5% | -14.0% | -10.0% |
| DSS + this compound (2 mg/kg) | -3.0% | -5.0% | -7.5% | -4.0% |
| DSS + this compound (5 mg/kg) | -3.0% | -4.0% | -6.0% | -2.5% |
*p < 0.05 compared to DSS + Vehicle.
Table 3: Macroscopic and Microscopic Scores of Colonic Damage at Day 14
| Treatment Group | Macroscopic Score | Microscopic Score |
| Control (Water) | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 3.8 ± 0.2 | 3.7 ± 0.2 |
| DSS + this compound (2 mg/kg) | 2.5 ± 0.3 | 2.4 ± 0.3 |
| DSS + this compound (5 mg/kg) | 2.1 ± 0.3 | 2.0 ± 0.3 |
*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.
Table 4: Colonic Heatshock Protein 70 (HSP70) Induction
| Treatment Group | Relative HSP70 Expression |
| DSS + Vehicle | 1.0 |
| DSS + this compound (5 mg/kg) | Significantly Increased* |
*Denotes a pronounced induction of HSP70 protein in the colon when compared with the vehicle control.[4]
Experimental Protocols
DSS-Induced Colitis Model and this compound Treatment
This protocol describes the induction of acute colitis using DSS and the therapeutic administration of this compound.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
This compound
-
Vehicle for this compound (e.g., 0.5% w/v carboxymethyl cellulose)
-
Standard laboratory animal housing and supplies
-
Drinking bottles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Induction of Colitis:
-
Prepare a 5% (w/v) DSS solution by dissolving DSS in autoclaved drinking water.
-
Provide the 5% DSS solution to the experimental groups of mice ad libitum in their drinking bottles.[4] Fresh DSS solution should be provided every other day.[4]
-
The control group receives regular autoclaved drinking water throughout the study.[4]
-
Continue DSS administration until study day 11.[4] From day 12 to day 14, provide regular drinking water.[4]
-
-
Animal Grouping and Treatment:
-
On day 5, after colitis has been established, randomize the mice into treatment groups based on their body weight and Disease Activity Index (DAI) scores to ensure even distribution of disease severity.[4]
-
Treatment groups may include:
-
Group 1: DSS + Vehicle
-
Group 2: DSS + this compound (2 mg/kg/day)
-
Group 3: DSS + this compound (5 mg/kg/day)
-
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) once daily from day 5 until the end of the study (day 14).[4]
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the DAI score (see Protocol 2).[1][8]
-
Observe the general health and behavior of the animals. Humane endpoints should be established in accordance with institutional guidelines. A common endpoint is a loss of 20-25% of initial body weight.[1]
-
-
Termination and Sample Collection:
-
At the end of the study (day 14), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (Protocol 3) and myeloperoxidase (MPO) activity assay (Protocol 4).
-
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to assess the clinical severity of colitis.[9][10]
Procedure:
-
Record the body weight, stool consistency, and rectal bleeding for each mouse daily.
-
Assign a score for each parameter according to the criteria in Table 5.
-
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Table 5: DAI Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Note: Some scoring systems combine stool consistency and rectal bleeding. The system presented here is a common adaptation.[10][11]
Histological Analysis of the Colon
Histological assessment is crucial for evaluating the extent of inflammation and tissue damage.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Examine the stained sections under a microscope. Score the severity of colitis based on the criteria in Table 6. This includes evaluating the loss of crypts, infiltration of inflammatory cells, and ulceration.[2][4]
Table 6: Histological Scoring Criteria for Colitis
| Score | Histological Features |
| 0 | Normal colonic mucosa and submucosa |
| 1 | Minimal inflammation with scattered inflammatory cells in the lamina propria |
| 2 | Mild inflammation with increased inflammatory cells and focal crypt damage |
| 3 | Moderate inflammation with widespread inflammatory cell infiltration, gland distortion, and mucosal erosion |
| 4 | Severe inflammation with extensive inflammatory cell infiltration, loss of crypts, and ulceration |
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found predominantly in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation.[12][13]
Materials:
-
Colon tissue sample
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
o-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Tissue Homogenization:
-
Weigh a pre-chilled colon tissue sample.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Subject the homogenate to freeze-thaw cycles to ensure complete cell lysis.
-
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.
-
Assay:
-
Collect the supernatant.
-
In a 96-well plate, add a small volume of the supernatant.
-
Add the assay reagent containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.
-
Measure the change in absorbance over time at 450 nm using a spectrophotometer.
-
-
Calculation: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Visualizations
Caption: Mechanism of action of this compound in ameliorating colitis.
Caption: Experimental workflow for this compound in DSS-induced colitis.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for TRC160334 Administration in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, in murine models of colitis.
Mechanism of Action
This compound is a small molecule inhibitor of HIF hydroxylases.[1][2] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions or in the presence of a HIF hydroxylase inhibitor like this compound, HIF-α hydroxylation is prevented, leading to its stabilization and accumulation.[3][4] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4][5] This transcriptional activation upregulates a suite of genes involved in cellular adaptation to hypoxia, including those that enhance intestinal barrier function and promote mucosal healing.[1][6][7]
Experimental Protocols
This compound has been evaluated in two primary murine models of colitis: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics Crohn's disease, and dextran sulfate sodium (DSS)-induced colitis, which resembles ulcerative colitis.[1][2][6][7]
TNBS-Induced Colitis (Prophylactic Model)
This model is used to assess the prophylactic efficacy of this compound.
Materials:
-
Male BALB/c mice[2]
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)
Procedure:
-
Animal Acclimation: Acclimate male BALB/c mice for at least one week before the experiment.
-
Grouping: Divide mice into a vehicle control group and a this compound treatment group.
-
This compound Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4 days).[1]
-
Induction of Colitis: On day 0, after 16 hours of fasting, induce colitis by intrarectal administration of TNBS (1.5 mg in 0.1 mL of 50% ethanol) using a flexible catheter inserted 4 cm proximally to the anus.[1][2] To ensure proper distribution, hold the mice in a vertical head-down position for 45 seconds after instillation.[1]
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (e.g., day 4), euthanize the mice and collect colonic tissue for macroscopic and microscopic scoring of damage, as well as for biomarker analysis (e.g., HSP70 induction).[1]
DSS-Induced Colitis (Therapeutic Model)
This model is employed to evaluate the therapeutic potential of this compound.
Materials:
-
Female BALB/c mice[2]
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)
Procedure:
-
Animal Acclimation: Acclimate female BALB/c mice for at least one week.
-
Induction of Colitis: Induce colitis by administering 5% DSS in the drinking water ad libitum for a specified period (e.g., 5-7 days).[1][8]
-
Grouping and Treatment Initiation: On day 5, when colitis symptoms are apparent, group the mice and initiate oral treatment with vehicle or this compound (e.g., 2 mg/kg/day and 5 mg/kg/day) once daily.[1]
-
Monitoring: Monitor the mice daily for changes in body weight and DAI.
-
Endpoint Analysis: Continue treatment and monitoring until the study endpoint (e.g., day 14).[1] Euthanize the animals and collect colonic tissue for macroscopic and microscopic evaluation.
Data Presentation
The efficacy of this compound in murine colitis models is assessed by several quantitative parameters.
Table 1: Efficacy of this compound in TNBS-Induced Colitis in Male BALB/c Mice
| Treatment Group | Mean Disease Activity Index (DAI) Score | Mean Macroscopic Score | Mean Histological Score | Mean Percent Change in Body Weight |
| Vehicle | 2.5 ± 0.2 | 4.1 ± 0.3 | 4.5 ± 0.4 | -21.6% ± 1.6% |
| This compound | 1.4 ± 0.2 | 2.2 ± 0.3 | 2.1 ± 0.3 | -13.1% ± 1.8% |
| *Data are represented as mean ± standard error of the mean. P<0.05 versus the vehicle group.[1] |
Table 2: Efficacy of this compound in DSS-Induced Colitis in Female BALB/c Mice
| Treatment Group | Mean Disease Activity Index (DAI) Score | Survival Rate |
| Vehicle | 3.8 ± 0.2 | 18% |
| This compound (2 mg/kg/day) | 2.9 ± 0.3 | - |
| This compound (5 mg/kg/day) | 2.4 ± 0.2 | 42% |
| *Data are represented as mean ± standard error of the mean. P<0.05 versus the vehicle group.[1][5] |
Pharmacokinetic Studies
While specific pharmacokinetic parameters for this compound in mice were not detailed in the reviewed literature, a general protocol for conducting such studies is provided below.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of this compound in mice after oral and intravenous administration.
Materials:
-
Male or female mice (e.g., C57BL/6)[9]
-
This compound
-
Formulation for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters and determine the oral bioavailability.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a mouse model of inflammatory bowel disease using dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing TRC160334 Efficacy in Murine Colitis Models Using the Disease Activity Index
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. socmucimm.org [socmucimm.org]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Research SOP: Important points for TNBS Induced Colitis Model in Mouse [researchsop.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine mRNA Expression with TRC160334
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, to modulate and measure cytokine mRNA expression in preclinical inflammatory bowel disease (IBD) models. The provided protocols and information are intended to assist in the design and execution of experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of HIF prolyl hydroxylases. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to the activation of the HIF signaling pathway. This pathway plays a crucial role in the cellular response to low oxygen levels and has been identified as a key regulator of intestinal barrier function and inflammation. In murine models of colitis, this compound has been shown to ameliorate disease by inducing cytoprotective heat shock protein 70 (HSP70) and modulating the expression of key inflammatory cytokines.[1][2]
Mechanism of Action: HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. This compound inhibits PHDs, preventing HIF-1α hydroxylation and subsequent degradation. This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the therapeutic effects of this compound in IBD models.
Caption: HIF-1α signaling under normoxic vs. hypoxic/TRC160334 conditions.
Modulation of Cytokine mRNA Expression
Treatment with this compound in a dextran sulfate sodium (DSS)-induced colitis model has demonstrated a clear immunomodulatory effect. This is characterized by a trend towards the reduction of pro-inflammatory cytokine mRNA and an elevation of anti-inflammatory cytokine mRNA in the colon tissue.[1]
Data Presentation
The following table summarizes the observed trends in cytokine mRNA expression following this compound treatment in a murine colitis model. The results are expressed as fold induction relative to the DSS control group.[1]
| Cytokine | Type | Effect of this compound Treatment |
| TNF-α | Pro-inflammatory | Trend of reduction |
| IFN-γ | Pro-inflammatory | Trend of reduction |
| IL-10 | Anti-inflammatory | Elevation |
Note: The precise quantitative fold-change data and statistical analyses are detailed in the supplementary information (Figure S3) of the cited publication by Gupta et al., 2014.[1]
Experimental Protocols
This section provides a detailed methodology for measuring cytokine mRNA expression in colonic tissue from a murine colitis model treated with this compound.
Experimental Workflow
Caption: Overview of the experimental workflow.
1. Induction of Colitis (DSS Model)
-
Animals: Female BALB/c mice are commonly used.
-
Induction: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water ad libitum for a period of 5 to 7 days to induce acute colitis.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
2. This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Dosing: Administer this compound orally (p.o.) at a dose range of 1-10 mg/kg body weight once daily. The treatment can be initiated either prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of clinical signs of colitis).
3. Colon Tissue Collection and Preparation
-
At the end of the treatment period, euthanize the mice.
-
Excise the colon and measure its length.
-
Open the colon longitudinally and gently clean it with ice-cold phosphate-buffered saline (PBS) to remove fecal matter.
-
Collect sections of the distal colon for RNA analysis and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
4. RNA Isolation
-
Homogenize the frozen colon tissue (approximately 30-50 mg) in a suitable lysis buffer (e.g., TRIzol reagent) using a mechanical homogenizer.
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~2.0).
5. cDNA Synthesis
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
6. Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mixture using a suitable master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for the target genes (TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
Primer Sequences (Mus musculus)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCCGAATTCGGAAAGGACTTA |
| IFN-γ | ATGAACGCTACACACTGCATCA | GAGCTCATTGAATGCTTGGTCA |
| IL-10 | GCTGGAGGACTTTAAGGGTTACCT | GTTTTCAGGGATGAAGCGGCT |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
7. Data Analysis
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample (ΔΔCt = ΔCtsample - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
This compound represents a promising therapeutic agent for IBD by targeting the HIF-1α pathway and modulating the inflammatory response. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound on cytokine mRNA expression and to further elucidate its mechanism of action in preclinical models of colitis. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of HIF hydroxylase inhibitors in inflammatory diseases.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRC160334 in Ulcerative Colitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design and protocols for evaluating the efficacy of TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, in preclinical models of ulcerative colitis. The information is based on findings that demonstrate the therapeutic potential of this compound in ameliorating inflammatory bowel disease (IBD).[1][2][3][4][5]
Mechanism of Action
This compound is a pharmacological agent that inhibits HIF hydroxylase.[1][4][5][6] This inhibition leads to the stabilization and activation of Hypoxia-Inducible Factor (HIF).[1][6] Activated HIF upregulates a suite of target genes that are crucial for maintaining intestinal barrier function.[1] One such critical protein induced is Heat Shock Protein 70 (HSP70), which has cytoprotective effects in the inflamed colon.[1][2][5] This mechanism of action suggests that this compound can promote mucosal healing, a key therapeutic goal in ulcerative colitis.[1][2][3]
Signaling Pathway
The signaling pathway initiated by this compound involves the inhibition of HIF hydroxylase, leading to the stabilization of the HIF-1α subunit. This allows it to dimerize with HIF-1β, translocate to the nucleus, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Caption: this compound signaling pathway in intestinal epithelial cells.
Experimental Design and Protocols
This compound has been evaluated in murine models of colitis using both prophylactic and therapeutic treatment regimens.[1][2][4] The primary model relevant to ulcerative colitis is the Dextran Sulfate Sodium (DSS)-induced colitis model.[1][2][5]
Therapeutic Efficacy in DSS-Induced Colitis
This protocol is designed to assess the therapeutic efficacy of this compound in an established colitis model that simulates human ulcerative colitis.[1][2][5]
Animal Model:
-
Species: Mouse (e.g., female BALB/c)[1]
Induction of Colitis:
-
Administer 5% (w/v) DSS in drinking water for 5 consecutive days to induce acute colitis.
-
After 5 days, replace the DSS solution with regular drinking water.
Treatment Protocol:
-
Initiate treatment with this compound or vehicle control on day 5, after the induction of colitis.
-
Administer this compound orally once daily.
-
Continue treatment for a predefined period (e.g., 4 days).
Endpoint Evaluation:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Post-Mortem Analysis (at the end of the study):
Caption: Experimental workflow for therapeutic DSS-induced colitis model.
Prophylactic Efficacy in TNBS-Induced Colitis
While the 2,4,6-trinitrobenzene sulfonic acid (TNBS) model is more representative of Crohn's disease, a prophylactic study design in this model has also been used to evaluate this compound.[1][2][5]
Animal Model:
-
Species: Mouse (e.g., male BALB/c)[1]
Treatment Protocol:
-
Administer this compound or vehicle control orally for a predefined period (e.g., 10 days).
Induction of Colitis:
-
On the final day of treatment, intrarectally administer TNBS in 50% ethanol to induce colitis.
Endpoint Evaluation:
-
Post-Induction Monitoring: Monitor body weight and other clinical signs.
-
Post-Mortem Analysis (typically 3 days post-induction):
-
Assess macroscopic and microscopic colonic damage.
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Disease Endpoints in DSS-Induced Colitis
| Treatment Group | Mean Disease Activity Index (DAI) Score | Mean Histological Score | Mean Percent Change in Body Weight |
| Vehicle | 3.71 ± 0.18 | High | Significant Loss |
| This compound | Dose-dependent reduction | Dose-dependent reduction | Attenuated loss* |
-
P < 0.05 versus the DSS group. Data are represented as mean ± standard error of the mean.[1]
Table 2: Key Outcomes of this compound Treatment in Murine Colitis Models
| Parameter | Observation | Model |
| Body Weight | Attenuated rate of fall[1][2][5] | DSS & TNBS |
| Disease Activity Index (DAI) | Significant improvement[1][2][5] | DSS |
| Macroscopic & Microscopic Scores | Significant improvement[1][2][5] | DSS & TNBS |
| HSP70 Induction | Pronounced induction in the colon[1][2][5] | DSS |
Conclusion
The experimental data strongly support the therapeutic potential of this compound in the treatment of ulcerative colitis.[1][2][3][4] The oral administration route enhances its clinical applicability.[1] The detailed protocols and established endpoints provide a robust framework for further investigation and development of this compound and other HIF hydroxylase inhibitors for IBD.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of TRC160334
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC160334 is a novel small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which leads to the stabilization and activation of HIF-1α.[1][2][3] This activation triggers a cascade of downstream genes that play a crucial role in cellular adaptation to hypoxia, including promoting barrier function and reducing inflammation.[4][5] Preclinical studies have demonstrated the therapeutic potential of this compound in murine models of inflammatory bowel disease (IBD), where it ameliorates colitis.[1][2][6]
Traditional methods for assessing the efficacy of this compound in these models have relied on macroscopic scores, histology, and measurements of body weight and disease activity index (DAI).[1][7] While valuable, these methods are often terminal and provide limited real-time, longitudinal data on the drug's mechanism of action and therapeutic effect. In vivo imaging techniques offer a powerful, non-invasive approach to dynamically monitor the pharmacodynamics and efficacy of this compound in living animals, providing deeper insights into its biological activity.[8]
These application notes provide an overview of and detailed protocols for utilizing various in vivo imaging modalities to study this compound, with a focus on bioluminescence imaging (BLI), positron emission tomography (PET), and fluorescence imaging.
HIF-1α Signaling Pathway
This compound's mechanism of action is centered on the stabilization of HIF-1α. Understanding this pathway is critical for designing and interpreting in vivo imaging studies.
References
- 1. PET Imaging of Inflammation Biomarkers [thno.org]
- 2. scispace.com [scispace.com]
- 3. Correlation between [68Ga]Ga-FAPI-46 PET imaging and HIF-1 immunohistochemical analysis in cervical cancer: proof-of-concept [repository.up.ac.za]
- 4. Detection of the Onset of Ischemia and Carcinogenesis by Hypoxia-Inducible Transcription Factor-Based In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo dynamic imaging of intestinal motions using diet-related autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for Testing TRC160334 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC160334 is a potent and novel small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2][3] Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF-α), targeting it for proteasomal degradation.[4][5][6] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and nuclear accumulation of HIF-α.[1][4] This, in turn, promotes the transcription of various target genes that are crucial for cellular adaptation to hypoxia, including those involved in erythropoiesis, angiogenesis, and cell survival.[4][7] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action: HIF-1α Stabilization
The primary mechanism of this compound is the inhibition of PHD enzymes, which prevents the hydroxylation and subsequent degradation of HIF-1α. This leads to the activation of downstream hypoxia-inducible pathways.
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Data Summary
The following table summarizes the quantitative data on the dose-dependent activity of this compound in Hep3B cells.
| Cell Line | Target Gene | EC50 Value | Assay Type |
| Hep3B | Erythropoietin (EPO) | 84 µM | Gene Expression |
| Hep3B | Adrenomedullin | 91 µM | Gene Expression |
Table 1: Dose-dependent induction of HIF target genes by this compound in Hep3B cells.[4]
Experimental Protocols
HIF-1α Stabilization Assay via Western Blot
This assay directly measures the accumulation of HIF-1α protein in response to this compound treatment.
Caption: Experimental workflow for HIF-1α stabilization assay.
Protocol:
-
Cell Culture: Culture Hep3B cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the dose-dependent increase in HIF-1α stabilization.
Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.[8][9]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HeLa, U2OS) with a plasmid containing a luciferase gene driven by an HRE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.[8][9]
-
Treatment: After 24 hours, treat the transfected cells with a dose range of this compound and a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using the reporter lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Plot the fold-change in luciferase activity relative to the vehicle control to determine the dose-response of this compound-induced HIF transcriptional activation.
Target Gene Expression Analysis via RT-qPCR
This assay quantifies the mRNA levels of HIF target genes that are upregulated by this compound treatment.
Caption: Workflow for target gene expression analysis using RT-qPCR.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells (e.g., Hep3B) with this compound as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for HIF target genes (e.g., EPO, adrenomedullin, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use a suitable qPCR master mix (e.g., SYBR Green).
-
-
Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method. Plot the fold-change in expression relative to the vehicle-treated control to assess the dose-dependent effect of this compound.
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the in vitro activity of this compound. These protocols can be adapted to various cell lines and research contexts to elucidate the functional consequences of PHD inhibition and HIF-1α stabilization. Consistent and reproducible data from these assays are crucial for the preclinical development and validation of this compound and other HIF hydroxylase inhibitors.
References
- 1. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. karger.com [karger.com]
- 5. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarker Discovery for TRC160334 Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC160334 is a novel, potent, and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF-1 (HIF-1α), a master transcriptional regulator that plays a crucial role in the cellular response to hypoxia.[1][2] In the context of oncology, the HIF-1 signaling pathway is frequently activated in solid tumors and is associated with tumor progression, angiogenesis, metabolic reprogramming, and resistance to therapy.[3][4][5][6] Therefore, therapeutic modulation of the HIF-1 pathway with this compound presents a promising anti-cancer strategy.
These application notes provide a comprehensive framework for a biomarker discovery program aimed at identifying predictive biomarkers of therapeutic response to this compound in cancer. The outlined protocols and methodologies are designed to enable researchers to stratify patient populations, monitor treatment efficacy, and elucidate the mechanisms of drug resistance. A key downstream effector of HIF-1 activation is the induction of cytoprotective proteins such as Heat Shock Protein 70 (HSP70), which is also a potential biomarker of response.[7]
Putative Signaling Pathway of this compound
The therapeutic action of this compound is centered on the stabilization of HIF-1α, leading to the transcription of a host of downstream target genes.
Caption: this compound inhibits PHDs, preventing HIF-1α degradation and promoting target gene transcription.
Proposed Biomarker Discovery Workflow
A multi-omics approach is proposed to identify candidate genomic, proteomic, and circulating biomarkers of response to this compound.
Caption: A multi-faceted workflow for the discovery and validation of this compound response biomarkers.
Data Presentation: Candidate Biomarkers and Hypothetical Data
The following tables summarize potential biomarkers for this compound response and present hypothetical data from a preclinical study in a tumor xenograft model.
Table 1: Candidate Biomarkers for this compound Therapeutic Response
| Biomarker Class | Candidate Biomarker | Rationale | Sample Type |
| Pharmacodynamic | HIF-1α | Direct target of this compound-mediated stabilization.[1] | Tumor Tissue |
| VEGF | Key downstream target of HIF-1α involved in angiogenesis.[3] | Tumor Tissue, Plasma | |
| GLUT1 | HIF-1α target gene product, indicating metabolic reprogramming.[3] | Tumor Tissue | |
| Predictive | HSP70 | Induced by HIF-1α; high levels may indicate a cytoprotective response.[7] | Tumor Tissue, Plasma |
| VHL Mutation Status | Inactivation of VHL can lead to constitutive HIF-1α stabilization. | Tumor Tissue | |
| PHD Isoform Expression | Differential expression may influence sensitivity to this compound. | Tumor Tissue | |
| Resistance | c-Myc Expression | Potential for crosstalk with HIF-1α signaling, may mediate resistance.[8] | Tumor Tissue |
| Lactate Dehydrogenase A (LDHA) | High expression may indicate reliance on glycolysis, a HIF-1α driven process.[9] | Tumor Tissue, Plasma |
Table 2: Hypothetical Preclinical Xenograft Study Data (N=10 per group)
| Biomarker | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Day 14) (Mean ± SD) | Fold Change (Post/Pre) |
| Tumor HIF-1α (ng/mg protein) | Vehicle Control | 1.2 ± 0.4 | 1.5 ± 0.6 | 1.25 |
| This compound | 1.3 ± 0.5 | 15.8 ± 3.1 | 12.15 | |
| Plasma VEGF (pg/mL) | Vehicle Control | 85 ± 22 | 92 ± 25 | 1.08 |
| This compound | 88 ± 24 | 350 ± 75 | 3.98 | |
| Tumor HSP70 (% positive cells) | Vehicle Control | 15 ± 5 | 18 ± 7 | 1.20 |
| This compound | 16 ± 6 | 65 ± 12 | 4.06 | |
| Tumor Volume (mm³) | Vehicle Control | 100 ± 15 | 450 ± 55 | 4.50 |
| This compound | 102 ± 18 | 180 ± 35 | 1.76 |
Experimental Protocols
Detailed methodologies for the analysis of key candidate biomarkers are provided below.
Protocol 1: Quantification of HIF-1α in Tumor Tissue by ELISA
This protocol describes the quantitative measurement of total HIF-1α in protein extracts from tumor biopsies.
Materials:
-
Human/Mouse Total HIF-1α DuoSet IC ELISA Kit (e.g., R&D Systems)
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Tissue Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Excise tumor tissue and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein extract).
-
Determine the total protein concentration of the extract using a BCA assay.[10]
-
-
ELISA Procedure (adapted from manufacturer's protocol): [10][11][12][13][14]
-
Prepare reagents, standards, and samples as per the kit instructions. Dilute protein extracts to a final concentration of 1 µg/µL in the provided reagent diluent.
-
Add 100 µL of standard or sample to each well of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate each well and wash three times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 2 hours at room temperature.
-
Aspirate and wash three times.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 20 minutes in the dark.
-
Aspirate and wash three times.
-
Add 100 µL of substrate solution to each well and incubate for 20 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Calculate the concentration of HIF-1α in the samples by interpolating their mean absorbance values from the standard curve.
-
Normalize the HIF-1α concentration to the total protein concentration of the extract (e.g., pg HIF-1α per mg of total protein).
-
Protocol 2: Analysis of HSP70 Expression in Tumor Tissue by Western Blot
This protocol details the semi-quantitative analysis of HSP70 protein levels in tumor tissue lysates.
Materials:
-
Primary antibody: Rabbit anti-HSP70
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading control antibody: Mouse anti-β-actin
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSP70 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the HSP70 bands and normalize to the β-actin loading control.
-
Protocol 3: Immunohistochemical Staining of HIF-1α in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Sections
This protocol provides a method for the qualitative and semi-quantitative assessment of HIF-1α protein expression and localization in tumor tissue.
Materials:
-
FFPE tumor tissue sections (5 µm)
-
Primary antibody: Mouse anti-HIF-1α
-
HRP-conjugated secondary antibody detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash with buffer (e.g., PBST).
-
Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Wash with buffer.
-
Apply DAB chromogen and monitor for color development.
-
Rinse with water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. HIF-1α staining is typically nuclear.
-
Score the staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive tumor cells.
-
Protocol 4: Gene Expression Analysis of HIF-1α Target Genes by RT-qPCR
This protocol describes the measurement of mRNA levels of HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1)) in tumor tissue.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes and a reference gene (e.g., ACTB, β-actin)
-
Real-time PCR instrument
Procedure: [20][21][22][23][24]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tumor tissue using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (including an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each target and reference gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
The successful development of this compound as a cancer therapeutic will be significantly enhanced by the identification of robust biomarkers of therapeutic response. The multi-omics approach and detailed protocols outlined in these application notes provide a comprehensive strategy for a biomarker discovery program. By focusing on the direct and downstream targets of the HIF-1α signaling pathway, this framework will facilitate the identification of patient populations most likely to benefit from this compound treatment and enable the development of assays to monitor treatment efficacy and emerging resistance.
References
- 1. Protein extraction and Western blot analysis [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human HIF-1 alpha ELISA Kit (ab171577) | Abcam [abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 16. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. novusbio.com [novusbio.com]
- 19. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Gene expression of HIF-1alpha and XRCC4 measured in human samples by real-time RT-PCR using the sigmoidal curve-fitting method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HIF-1 transcription activity: HIF1A driven response in normoxia and in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TRC160334 solubility and formulation for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRC160334, focusing on its solubility and formulation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: TRC16033A is a novel inhibitor of hypoxia-inducible factor (HIF) hydroxylases. By inhibiting these enzymes, this compound leads to the stabilization and activation of HIF-α. This activation promotes the transcription of genes that help cells adapt to and recover from hypoxic or ischemic conditions. In the context of inflammatory bowel disease (IBD), HIF activation is linked to improved intestinal barrier protection.[1][2][3]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated therapeutic efficacy in murine models of colitis, including 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis (a model for Crohn's disease) and dextran sulfate sodium (DSS)-induced colitis (a model for ulcerative colitis).[1][2][3] It has also been shown to ameliorate ischemic acute kidney injury in rats.
Q3: What is the recommended route of administration for in vivo studies?
A3: Published preclinical studies have successfully used the oral route for administering this compound in mice.[1][2][3]
Troubleshooting Guide
Issue: Difficulty in dissolving this compound for in vivo dosing.
Possible Cause: this compound, like many small molecule inhibitors, may exhibit poor aqueous solubility.
Solutions:
-
Solvent Selection: While specific solubility data for this compound is not publicly available, researchers can systematically test a panel of biocompatible solvents. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. The isoelectric point (pI) of the compound, if known, can guide the choice of pH.
-
Use of Excipients: Various excipients can be employed to enhance the solubility and stability of poorly soluble compounds. These include:
-
Co-solvents: Mixtures of water-miscible organic solvents (e.g., PEG 300, PEG 400, propylene glycol, ethanol) can increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.
-
Issue: Inconsistent results or low bioavailability in in vivo studies.
Possible Cause: This could be due to suboptimal formulation leading to poor absorption, or instability of the compound in the formulation.
Solutions:
-
Formulation Optimization: A systematic approach to formulation development is recommended. This involves screening different excipients and compositions to find a formulation that provides consistent and adequate drug exposure.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the drug can increase the surface area for dissolution, potentially improving absorption.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can improve its dissolution rate and oral bioavailability.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance the oral absorption of poorly soluble drugs.
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides an example of how to structure such data once it is determined experimentally.
Table 1: Example Solubility Data for a Poorly Soluble Compound
| Solvent/Vehicle System | Concentration (mg/mL) | Temperature (°C) | Notes |
| Water | < 0.01 | 25 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | 25 | |
| 0.1 N HCl | 0.1 | 25 | |
| 0.1 N NaOH | 2.5 | 25 | |
| 10% DMSO / 90% Saline | 1.0 | 25 | May precipitate upon further dilution |
| 20% PEG 400 in Water | 0.5 | 25 | |
| 10% Cremophor EL in Water | 1.5 | 25 | Forms a clear micellar solution |
Experimental Protocols
Protocol 1: General Protocol for Oral Formulation Development of a Poorly Soluble Compound
-
Determine Aqueous Solubility: Assess the solubility of the compound in water and relevant buffers (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Screen Solvents and Excipients:
-
Prepare saturated solutions of the compound in a range of individual GRAS (Generally Recognized As Safe) solvents and excipients (e.g., PEG 400, propylene glycol, Tween 80, Solutol HS 15).
-
Analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
-
-
Develop Co-solvent/Surfactant Systems:
-
Based on the screening results, prepare binary, ternary, or quaternary vehicle systems.
-
Systematically vary the proportions of the components to identify a system that provides the desired solubility and remains physically stable (i.e., no precipitation) upon storage and dilution.
-
-
Assess Formulation Stability: Evaluate the physical and chemical stability of the lead formulations over a relevant timeframe and at different storage conditions (e.g., room temperature, 4°C).
-
In Vivo Tolerability Study: Before initiating efficacy studies, administer the selected vehicle (without the drug) to a small cohort of animals to ensure it does not cause any adverse effects.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study with the lead formulation(s) to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to ensure adequate systemic exposure.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo formulation development.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
Overcoming poor oral bioavailability of TRC160334
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRC160334. The focus is on addressing potential challenges related to its oral bioavailability.
Troubleshooting Guides
Issue: High Variability in In Vivo Efficacy with Oral Administration
Possible Cause: Inconsistent absorption due to poor aqueous solubility.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, potentially leading to improved dissolution and absorption.
-
Formulation with Solubilizing Excipients: The use of surfactants or other solubilizing agents in the formulation can enhance the solubility of this compound in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and maintain the drug in a more soluble amorphous state.[1]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic compounds.[2][3]
Issue: Low Plasma Concentration of this compound After Oral Dosing
Possible Cause: Poor permeability across the intestinal epithelium or significant first-pass metabolism.
Solutions:
-
Inclusion of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
-
Prodrug Approach: Chemical modification of this compound to a more permeable prodrug that is converted to the active compound in the body can be explored.
-
Co-administration with Metabolism Inhibitors: If extensive first-pass metabolism is identified, co-administration with a safe inhibitor of the relevant metabolic enzymes could be considered, though this approach requires careful investigation of potential drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[4][5][6][7] By inhibiting this enzyme, this compound stabilizes the alpha subunit of HIF (HIF-α), allowing it to accumulate and form a heterodimer with HIF-β. This complex then translocates to the nucleus and activates the transcription of various genes that help cells adapt to and recover from hypoxic conditions.[4] This mechanism has shown therapeutic potential in animal models of inflammatory bowel disease (IBD).[4][6][7]
Q2: The user manual suggests oral administration of this compound. What are the potential challenges with this route?
A2: While this compound has been shown to be effective via the oral route in preclinical models, common challenges with oral administration of small molecule drugs can include poor aqueous solubility and limited permeability across the gastrointestinal tract.[2][8] These factors can lead to low and variable oral bioavailability, potentially impacting experimental reproducibility and therapeutic efficacy.[9]
Q3: What are some initial steps to improve the oral bioavailability of this compound in our experimental setup?
A3: A good starting point is to focus on improving the dissolution rate. This can be approached by reducing the particle size of the this compound powder through techniques like micronization.[2] Another straightforward approach is to test different, simple formulation vehicles that include solubilizing agents such as surfactants or cyclodextrins.[2][8]
Q4: How can we prepare a micronized form of this compound in the lab?
A4: For laboratory-scale experiments, you can use techniques such as wet milling or high-pressure homogenization to reduce the particle size of this compound. The goal is to achieve a particle size distribution in the low micron or sub-micron range.
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they help with this compound?
A5: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[2][3] If this compound is lipophilic, encapsulating it in a SEDDS formulation can keep it in a solubilized state and enhance its absorption.[3]
Data Presentation
Table 1: Example Data on the Impact of Formulation Strategies on the Oral Bioavailability of a Model Compound with Properties Similar to this compound.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Unprocessed) | 50 ± 15 | 4.0 | 200 ± 50 | 100 |
| Micronized Suspension | 120 ± 25 | 2.0 | 450 ± 70 | 225 |
| Solid Dispersion | 250 ± 40 | 1.5 | 980 ± 110 | 490 |
| SEDDS | 400 ± 60 | 1.0 | 1500 ± 180 | 750 |
Note: The data presented above are for illustrative purposes only and are intended to demonstrate the potential improvements that can be achieved with different formulation strategies. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Materials: this compound powder, deionized water, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution, wet mill or high-pressure homogenizer.
-
Procedure:
-
Prepare a 1 mg/mL slurry of this compound in the 0.5% HPMC solution.
-
Process the slurry through a wet mill or high-pressure homogenizer according to the manufacturer's instructions.
-
Monitor the particle size distribution using a suitable technique (e.g., laser diffraction) until the desired particle size is achieved.
-
The resulting micronized suspension can be used for in vivo oral dosing studies.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, a suitable oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratios.
-
Dissolve this compound in the SEDDS formulation with gentle heating and stirring until a clear solution is obtained.
-
The drug-loaded SEDDS can be encapsulated in gelatin capsules for oral administration.
-
Visualizations
Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic/Inhibited Conditions.
Caption: Experimental Workflow for Overcoming Poor Oral Bioavailability.
References
- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KR20220164069A - Pharmaceutical formulations of a hif hydroxylase inhibitor - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 9. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRC160334 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TRC160334 in in vivo experiments. The information is designed to assist scientists and drug development professionals in anticipating and addressing potential challenges during their research.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in vivo?
A1: Currently, there is no publicly available data specifically detailing the in vivo off-target effects of this compound. This compound is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3][4] The primary mechanism of action involves the stabilization of HIF-α, leading to the transcription of various target genes.[5][6]
Potential off-target effects of HIF prolyl hydroxylase inhibitors as a class may arise from the inhibition of other 2-oxoglutarate (2OG)-dependent dioxygenases, which share structural similarities with PHDs.[7][8] One such enzyme is collagen prolyl 4-hydroxylase (CP4H), which is crucial for collagen biosynthesis.[2][9] Inhibition of CP4H could theoretically impact connective tissue integrity, although this has not been specifically reported for this compound.
Furthermore, while the stabilization of HIF is the intended "on-target" effect, the broad range of HIF-regulated genes can lead to physiological changes beyond erythropoiesis, which could be considered undesirable in certain contexts. These may include effects on angiogenesis, glucose metabolism, and cell migration.[7] Long-term safety profiles for several HIF-PHI class drugs are still under evaluation in clinical trials, with a focus on cardiovascular outcomes and potential effects on tumor growth.[10]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor of HIF prolyl hydroxylase (PHD) enzymes.[3][4] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and subsequent proteasomal degradation.[6] By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α.[3][4] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1] This pathway is central to the cellular response to low oxygen levels.[5]
Q3: In which in vivo models has this compound shown efficacy?
A3: this compound has demonstrated therapeutic efficacy in preclinical animal models of inflammatory bowel disease (IBD) and acute kidney injury (AKI).
-
Murine Colitis: In models of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) and dextran sulfate sodium (DSS), oral administration of this compound resulted in significant improvements in disease endpoints. This included attenuation of body weight loss, reduced disease activity index, and decreased macroscopic and microscopic scores of colonic damage.[3]
-
Ischemic Acute Kidney Injury: In a rat model of ischemia/reperfusion-induced AKI, this compound treatment, both before ischemia and after reperfusion, led to a significant reduction in renal injury.[4] This was evidenced by a remarkable decrease in serum creatinine and improved urine output.[4]
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that researchers may encounter when working with this compound in animal models.
Issue 1: Suboptimal or variable efficacy in a murine colitis model.
-
Question: We are not observing the expected therapeutic effect of this compound in our DSS-induced colitis model. What are the potential reasons?
-
Answer:
-
Drug Formulation and Administration: Ensure this compound is properly formulated for oral administration. The published study used a vehicle for suspension.[3] Inconsistent suspension can lead to variable dosing. Vortex the solution thoroughly before each gavage.
-
Timing and Dose of this compound: The therapeutic efficacy in the DSS model was demonstrated with treatment initiated after the onset of disease.[3] Verify that your treatment regimen aligns with a therapeutic, rather than prophylactic, schedule if that is your goal. Confirm that the dose being used is within the effective range reported in the literature.[3]
-
Severity of Colitis Induction: The severity of DSS-induced colitis can vary between experiments due to factors such as the DSS batch, mouse strain, and facility microbiome. If the disease induction is too severe, the therapeutic window for any compound may be narrowed. Monitor disease progression closely (body weight, stool consistency, presence of blood) to ensure it is consistent with established protocols.
-
Mouse Strain: The original study utilized BALB/c mice.[3] Different mouse strains can exhibit varying susceptibility to DSS and may respond differently to therapeutic interventions.
-
Issue 2: Unexpected mortality in the animal cohort.
-
Question: We are observing a higher-than-expected mortality rate in our this compound-treated group in the TNBS-induced colitis model. What could be the cause?
-
Answer:
-
TNBS Instillation Procedure: The intra-rectal administration of TNBS can be a challenging procedure. Improper technique can lead to perforation of the colon, which would result in rapid deterioration and mortality unrelated to the drug's effect. Ensure that the catheter is inserted to the correct depth and the TNBS solution is administered slowly.
-
Combined Stressors: The combination of TNBS-induced colitis, anesthesia, and the stress of oral gavage can be significant. Ensure animals are adequately recovering from anesthesia and are not unduly stressed during handling.
-
Dose-Related Toxicity: While specific toxicity data for this compound is not publicly available, high doses of any compound can lead to adverse effects. If you are using a dose higher than what is reported in the literature, consider performing a dose-range-finding study to establish a maximum tolerated dose in your specific model.
-
Issue 3: Difficulty in assessing renal function in the AKI model.
-
Question: Our serum creatinine levels are highly variable, making it difficult to assess the protective effect of this compound in our ischemia/reperfusion AKI model. How can we improve our measurements?
-
Answer:
-
Surgical Procedure Consistency: The duration of renal artery clamping during the ischemia phase is a critical parameter. Even small variations can lead to significant differences in the degree of injury. Ensure precise and consistent timing for all animals.
-
Blood Sampling Technique: Blood collection technique can impact sample quality and measurement accuracy. Hemolysis can interfere with creatinine assays. Ensure proper technique and sample handling.
-
Hydration Status: Dehydration can elevate creatinine levels independently of renal injury. Ensure all animals have free access to water and are adequately hydrated, especially post-surgery.
-
Baseline Measurements: Always collect baseline blood samples before inducing ischemia to account for individual variations in renal function.
-
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the preclinical studies of this compound.
| Model | Parameter | Vehicle Control | This compound Treatment | p-value | Reference |
| TNBS-induced Colitis | Survival Rate | 18% | 42% | N/A | [3] |
| DSS-induced Colitis | Disease Activity Index (Day 10) | ~3.5 | ~2.0 | <0.05 | [3] |
| Ischemic AKI (Post-treatment) | Serum Creatinine Reduction (48h) | 0% | 71% | <0.01 | [4] |
| Ischemic AKI (Pre-treatment) | BUN Reduction (48h) | 0% | 55% | <0.05 | [4] |
Visualizations
Signaling Pathway
Caption: HIF-1α stabilization pathway under normoxia vs. hypoxia/TRC160334 treatment.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects | Semantic Scholar [semanticscholar.org]
- 3. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - ProQuest [proquest.com]
- 9. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
Disclaimer: The following information is intended for research professionals and is based on the known mechanism of action of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors as a class. As of the last update, specific adverse effect profiles for TRC160334 in animal models are not extensively detailed in publicly available literature. The primary focus of existing research has been on its therapeutic efficacy. Therefore, this guide provides a framework for monitoring and troubleshooting potential adverse effects based on the pharmacology of the drug class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally administered small molecule that functions as a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor (PHI). Under normal oxygen conditions (normoxia), prolyl hydroxylase enzymes mark the alpha subunit of HIF (HIF-α) for degradation. By inhibiting these enzymes, this compound stabilizes HIF-α, allowing it to accumulate and dimerize with HIF-β. This complex then translocates to the nucleus and activates the transcription of various genes that help cells adapt to and recover from hypoxic (low oxygen) conditions. These target genes are involved in processes such as erythropoiesis, angiogenesis, and cellular metabolism.[1][2][3]
Q2: What are the potential adverse effects to monitor for in animal models based on this compound's mechanism of action?
A2: While specific data for this compound is limited, potential adverse effects can be extrapolated from the function of HIF and the broader class of HIF-PHIs. Researchers should monitor for:
-
Exaggerated Pharmacological Effects:
-
Polycythemia: Overstimulation of erythropoietin (EPO) can lead to an excessive increase in red blood cell mass (high hematocrit/hemoglobin), which can increase blood viscosity and the risk of thromboembolic events.[1][4]
-
Altered Iron Metabolism: HIF activation can increase iron absorption and utilization. This may lead to a relative iron deficiency if dietary iron is insufficient to meet the increased demand for red blood cell production.[2][5][6]
-
-
Potential Off-Target/Systemic Effects:
-
Cardiovascular Issues: Concerns for the drug class include the potential for hypertension, thromboembolism, and vascular calcification. The data from clinical and preclinical studies on various HIF-PHIs have been mixed, warranting careful monitoring.[7][8][9]
-
Uncontrolled Angiogenesis: Since HIF is a potent stimulator of angiogenesis (the formation of new blood vessels), there is a theoretical risk of promoting the growth of nascent tumors or exacerbating diseases with a pathological angiogenic component.[8][10][11]
-
Q3: How should an appropriate dose of this compound be determined to minimize adverse effects?
A3: Dose-finding studies are critical. It is recommended to start with the lowest effective dose reported in the literature for the specific animal model and disease state. A dose-escalation study should be performed to establish the therapeutic window. Key considerations include:
-
Starting with doses cited in efficacy studies (e.g., 2-5 mg/kg/day in murine colitis models).[1]
-
Including a control group and at least three dose levels (low, medium, high).
-
Intensively monitoring animals in the high-dose group for any signs of toxicity.
-
Establishing a "No-Observed-Adverse-Effect Level" (NOAEL) for your specific experimental conditions.
Q4: Are there any known drug-drug interactions with this compound?
A4: Specific drug-drug interaction studies for this compound are not widely published. As a general precaution, researchers should be cautious when co-administering other compounds. Particular attention should be paid to drugs that may also affect hematopoiesis, iron metabolism, blood pressure, or angiogenesis. It is crucial to maintain detailed records of all substances administered to the animals.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpectedly High Hematocrit (HCT) or Hemoglobin (Hgb) | 1. Dose of this compound is too high, leading to excessive erythropoiesis. 2. Dehydration of the animal model. 3. Error in blood sample collection or analysis. | 1. Confirm the finding: Repeat the measurement with a fresh sample. 2. Assess hydration status: Check for signs of dehydration (e.g., skin tenting, reduced urine output) and ensure free access to water. 3. Dose reduction: Consider reducing the dose of this compound in subsequent cohorts. 4. Monitor for thrombosis: Be vigilant for clinical signs of thromboembolic events (see below). |
| Clinical Signs of Thromboembolism (e.g., limb swelling/discoloration, respiratory distress, neurological deficits) | 1. Polycythemia-induced increase in blood viscosity. 2. Underlying pro-thrombotic effects of HIF stabilization.[7][8] | 1. Immediate veterinary consultation: This is a serious adverse event. Euthanasia may be required for humane reasons. 2. Necropsy: Perform a thorough necropsy to confirm the presence of thrombi. 3. Review dosing and hematology: Correlate the event with the administered dose and recent hematology data. 4. Re-evaluate the study protocol: Consider dose reduction or discontinuation in the study. |
| Significant Body Weight Loss (>15%) Not Attributable to the Disease Model | 1. General systemic toxicity. 2. Off-target effects on metabolism or appetite. 3. Gastrointestinal distress. | 1. Increase monitoring frequency: Perform daily wellness checks. 2. Provide supportive care: Offer palatable, high-energy supplemental food and hydration support. 3. Blood analysis: Collect blood for serum biochemistry to check for liver or kidney toxicity. 4. Consider temporary dose suspension: Pause dosing for the affected animal(s) to see if recovery occurs (dechallenge).[6] |
| Evidence of Organ Toxicity (e.g., elevated ALT/AST for liver, BUN/Creatinine for kidney) | 1. Direct off-target toxicity of the compound. 2. Metabolite-induced toxicity. 3. Hemodynamic effects impacting organ perfusion. | 1. Confirm with histopathology: At the study endpoint, collect relevant organs for histopathological analysis to identify cellular damage. 2. Dose-response assessment: Determine if the toxicity is dose-dependent. 3. Evaluate compound purity: Ensure the purity of the this compound batch being used. |
Quantitative Data Summary
The following tables are templates for researchers to systematically record data and identify potential adverse effects.
Table 1: Example Hematological Monitoring Data (Hypothetical)
| Treatment Group | Day 0 (Baseline) | Day 14 | Day 28 | % Change from Baseline (Day 28) |
| Vehicle Control | ||||
| HCT (%) | 42.5 ± 2.1 | 43.1 ± 1.9 | 42.8 ± 2.5 | +0.7% |
| Hgb (g/dL) | 14.1 ± 0.8 | 14.3 ± 0.7 | 14.2 ± 0.9 | +0.7% |
| RBC (x10⁶/µL) | 8.5 ± 0.4 | 8.6 ± 0.5 | 8.5 ± 0.6 | 0% |
| This compound (Low Dose) | ||||
| HCT (%) | 43.1 ± 1.8 | 48.5 ± 2.2 | 52.3 ± 2.4 | +21.3% |
| Hgb (g/dL) | 14.3 ± 0.6 | 16.1 ± 0.9 | 17.4 ± 1.1 | +21.7% |
| RBC (x10⁶/µL) | 8.6 ± 0.5 | 9.7 ± 0.6 | 10.5 ± 0.7 | +22.1% |
| This compound (High Dose) | ||||
| HCT (%) | 42.8 ± 2.0 | 53.6 ± 2.5 | 61.5 ± 3.1† | +43.7% |
| Hgb (g/dL) | 14.2 ± 0.7 | 17.8 ± 1.0 | 20.4 ± 1.3† | +43.7% |
| RBC (x10⁶/µL) | 8.5 ± 0.6 | 10.7 ± 0.8 | 12.3 ± 0.9† | +44.7% |
| Data are presented as Mean ± SD. *p<0.05 vs. Vehicle Control. †Value exceeds normal physiological range and warrants close monitoring. |
Table 2: Template for Serum Biochemistry Monitoring
| Treatment Group | Parameter | Day 0 (Baseline) | Day 14 | Day 28 |
| Vehicle Control | ALT (U/L) | |||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| This compound (Low Dose) | ALT (U/L) | |||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| This compound (High Dose) | ALT (U/L) | |||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Experimental Protocols
Protocol 1: Comprehensive Health Monitoring in Rodent Models
-
Frequency: Conduct daily cage-side observations. Measure body weight and food/water consumption at least three times per week.
-
Cage-Side Observations:
-
Appearance: Check for piloerection, unkempt fur, pallor, or cyanosis.
-
Behavior: Note any changes in activity (lethargy, hyperactivity), posture (hunching), or signs of pain/distress.
-
Physical Signs: Observe for changes in respiration, presence of diarrhea, or skin abnormalities.
-
-
Body Weight: Use a calibrated scale. A sustained weight loss of >15% from baseline is a common endpoint and requires veterinary consultation.
-
Food and Water Intake: Measure the amount of food and water consumed per cage over a 24-hour period to detect changes in appetite.
-
Record Keeping: Meticulously record all observations for each animal, noting the date, time, and observer.
Protocol 2: Hematological Monitoring
-
Objective: To monitor for exaggerated erythropoiesis (polycythemia).
-
Sample Collection:
-
Collect 50-100 µL of whole blood via tail vein or saphenous vein puncture. Retro-orbital bleeding may be used as a terminal procedure.
-
Use tubes coated with an anticoagulant (e.g., EDTA).
-
-
Parameters: Analyze samples using an automated hematology analyzer calibrated for the specific animal species. Key parameters include:
-
Red Blood Cell count (RBC)
-
Hemoglobin (Hgb)
-
Hematocrit (HCT)
-
Platelet count
-
-
Schedule:
-
Baseline: Collect a sample before the first dose.
-
During Treatment: Collect samples every 14 days.
-
High-Dose Groups: Consider weekly monitoring if a rapid increase in HCT is observed.
-
-
Action Thresholds: Pre-define action thresholds. For example, an HCT value exceeding the high end of the normal physiological range for the species and strain by 20% should trigger increased monitoring and a potential dose review.
Mandatory Visualizations
Caption: HIF-1α signaling pathway under normoxia and inhibition by this compound.
Caption: Experimental workflow for monitoring and managing potential adverse effects.
References
- 1. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of Erythropoiesis by the Hypoxia-Inducible Factor Path...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiogenesis Inhibitors | Johns Hopkins Medicine [hopkinsmedicine.org]
- 11. Hypoxia-regulated angiogenic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TRC160334 dosage for maximal therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of TRC160334 for maximal therapeutic effect in preclinical colitis models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally administered small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. By inhibiting these enzymes, this compound leads to the stabilization and activation of HIF-1α.[1][2] This activation triggers a cascade of downstream genes that play a crucial role in enhancing intestinal barrier function, reducing inflammation, and promoting mucosal healing.[3][4][5]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant therapeutic efficacy in two well-established murine models of inflammatory bowel disease (IBD): the dextran sulfate sodium (DSS)-induced colitis model, which mimics human ulcerative colitis, and the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which represents a model for human Crohn's disease.[1][6]
Q3: What are the key therapeutic effects of this compound in these models?
A3: Treatment with this compound has been shown to attenuate the severity of colitis through several key effects, including:
-
Amelioration of macroscopic and microscopic colonic damage.[1][2]
-
Induction of the cytoprotective heat shock protein 70 (HSP70) in the colon.[1][2][7]
Q4: What is the proposed signaling pathway for this compound's therapeutic effect?
A4: this compound inhibits HIF prolyl hydroxylases, leading to the stabilization of HIF-1α. Activated HIF-1α then translocates to the nucleus and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in enhancing intestinal barrier function (e.g., mucins, tight junction proteins), promoting epithelial cell survival and proliferation, and modulating the immune response, ultimately leading to the amelioration of colitis.[3][4][5]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: High variability in Disease Activity Index (DAI) scores between animals in the same treatment group.
-
Possible Cause: Inconsistent induction of colitis. The severity of DSS- or TNBS-induced colitis can be influenced by factors such as the specific batch of the inducing agent, the age and genetic background of the mice, and the gut microbiota composition.
-
Troubleshooting Steps:
-
Standardize Induction Protocol: Ensure strict adherence to the colitis induction protocol, including the concentration and administration of DSS or TNBS.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals upon arrival to the facility to reduce stress-related variability.
-
Co-house Animals: House animals from different treatment groups in the same room to minimize environmental variations. Consider co-housing animals intended for the same experiment to normalize gut microbiota.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the group mean.
-
Issue 2: No significant therapeutic effect observed with this compound treatment.
-
Possible Cause 1: Suboptimal Dosage: The selected dose of this compound may be too low to elicit a therapeutic response in the specific model or strain of mice being used.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study with a wider range of this compound concentrations to identify the optimal therapeutic window.
-
-
Possible Cause 2: Timing of Treatment Initiation: The therapeutic window for intervention may have been missed.
-
Troubleshooting Steps:
-
Vary Treatment Start Time: In the DSS model, for instance, initiating treatment after the onset of clinical signs (e.g., day 5) has been shown to be effective.[1] Experiment with different treatment initiation time points relative to disease induction.
-
-
Possible Cause 3: Inadequate Drug Formulation or Administration: The compound may not be properly dissolved or administered, leading to poor bioavailability.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure this compound is completely dissolved in the vehicle solution before administration.
-
Confirm Administration Technique: For oral gavage, ensure the compound is delivered directly to the stomach without spillage.
-
Issue 3: Inconsistent HSP70 induction detected by Western blot.
-
Possible Cause: Variability in tissue collection and processing.
-
Troubleshooting Steps:
-
Rapid Tissue Processing: Immediately after sacrificing the animals, harvest the colon tissue and either snap-freeze it in liquid nitrogen or place it in an appropriate lysis buffer to prevent protein degradation.
-
Consistent Tissue Sampling: Always collect tissue from the same region of the colon for all animals in the study, as the severity of inflammation and protein expression can vary along the length of the colon.
-
Optimize Protein Extraction: Use a lysis buffer specifically designed for tissue protein extraction and ensure complete homogenization of the tissue sample.
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in murine colitis models, extracted from published literature.[1]
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Day 8 | Day 10 | Day 12 | Day 14 |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 2.8 ± 0.3 | 3.5 ± 0.2 | 3.5 ± 0.2 | 3.2 ± 0.3 |
| DSS + this compound (2 mg/kg) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.4 | 1.9 ± 0.4 |
| DSS + this compound (5 mg/kg) | 1.9 ± 0.3 | 2.1 ± 0.3 | 1.8 ± 0.3 | 1.5 ± 0.3* |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.
Table 2: Effect of this compound on Macroscopic and Microscopic Scores in DSS-Induced Colitis (Day 14)
| Treatment Group | Macroscopic Score | Microscopic Score |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 3.8 ± 0.2 | 3.7 ± 0.2 |
| DSS + this compound (2 mg/kg) | 2.5 ± 0.4 | 2.4 ± 0.4 |
| DSS + this compound (5 mg/kg) | 1.9 ± 0.3 | 1.8 ± 0.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.
Table 3: Effect of Prophylactic this compound Treatment on TNBS-Induced Colitis (Day 3)
| Treatment Group | DAI | Macroscopic Score | Microscopic Score |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| TNBS + Vehicle | 3.2 ± 0.2 | 3.5 ± 0.2 | 3.6 ± 0.2 |
| TNBS + this compound (2 mg/kg) | 2.1 ± 0.3 | 2.3 ± 0.3 | 2.2 ± 0.3 |
| TNBS + this compound (5 mg/kg) | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.9 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to TNBS + Vehicle group.
Experimental Protocols
1. DSS-Induced Colitis Protocol
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Induction: Administer 5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000) in the drinking water ad libitum for 5 days.
-
Treatment: On day 5, replace the DSS solution with regular drinking water. Initiate daily oral gavage of this compound (2 or 5 mg/kg) or vehicle control.
-
Monitoring: Record body weight and assess stool consistency and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Termination: Euthanize mice on day 14. Collect colon tissue for macroscopic and microscopic analysis.
2. TNBS-Induced Colitis Protocol
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Induction: On day 0, anesthetize mice and intrarectally administer 100 µL of 5% (w/v) 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol.
-
Treatment: Begin prophylactic daily oral gavage of this compound (2 or 5 mg/kg) or vehicle control one day before TNBS administration and continue for 3 days.
-
Monitoring: Monitor body weight and clinical signs daily to calculate the DAI.
-
Termination: Euthanize mice on day 3. Collect colon tissue for macroscopic and microscopic analysis.
3. Disease Activity Index (DAI) Scoring
The DAI is the combined score of three parameters:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding). The DAI is calculated as the average of these three scores.
4. Histological Scoring of Colonic Damage
-
Tissue Preparation: Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Scoring Criteria: A pathologist blinded to the treatment groups should score the sections based on the following criteria:
-
Severity of Inflammation: 0 (none), 1 (slight), 2 (moderate), 3 (severe).
-
Extent of Inflammation: 0 (none), 1 (mucosa), 2 (mucosa and submucosa), 3 (transmural).
-
Crypt Damage: 0 (none), 1 (basal 1/3 damaged), 2 (basal 2/3 damaged), 3 (only surface epithelium intact), 4 (entire crypt and epithelium lost).
-
Percentage of Area Involved: 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (76-100%).
-
5. HSP70 Western Blot Protocol for Mouse Colon Tissue
-
Protein Extraction:
-
Excise the colon and flush with ice-cold PBS.
-
Homogenize a section of the distal colon in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8][9]
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 (e.g., from Santa Cruz Biotechnology) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use β-actin or GAPDH as a loading control.[10]
-
Mandatory Visualizations
Caption: this compound inhibits HIF prolyl hydroxylases, leading to HIF-1α stabilization and therapeutic gene expression.
Caption: A stepwise workflow for determining the optimal in vivo dosage of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia and HIF-1 as key regulators of gut microbiota and host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial Barrier Regulation by Hypoxia-Inducible Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
Interpreting variable results in TRC160334 colitis experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TRC160334 in experimental colitis models. The information is designed to assist scientists and drug development professionals in interpreting variable results and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of colitis?
A1: this compound is a novel, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase.[1][2] Its mechanism of action in colitis involves the activation of HIF, a critical factor for intestinal barrier protection during mucosal injury.[1][2] This activation leads to the induction of cytoprotective proteins, such as heatshock protein 70 (HSP70), which helps to ameliorate the symptoms of colitis.[1][2]
Q2: In which preclinical models of colitis has this compound shown efficacy?
A2: this compound has demonstrated therapeutic efficacy in two well-established murine models of colitis:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis: This model is considered to represent human Crohn's disease pathology.[1][3]
-
Dextran sulfate sodium (DSS)-induced colitis: This model simulates human ulcerative colitis.[1][3]
In both models, this compound treatment resulted in significant improvements in disease endpoints.[1][2][3]
Q3: What are the key parameters to measure when assessing the efficacy of this compound in colitis models?
A3: The primary endpoints for assessing the efficacy of this compound in murine colitis models include:
-
Change in Body Weight: A reduction in body weight loss is an indicator of therapeutic benefit.[1]
-
Disease Activity Index (DAI): This is a composite score based on weight loss, stool consistency, and the presence of blood in the feces.[1] A lower DAI score indicates less severe colitis.
-
Macroscopic and Microscopic Scores of Colonic Damage: These scores are determined by visual and histological examination of the colon to assess inflammation, ulceration, and tissue damage.[1][2]
Troubleshooting Guide
Issue 1: High variability in Disease Activity Index (DAI) scores between animals in the same treatment group.
-
Potential Cause: Inconsistency in the induction of colitis. The severity of DSS- and TNBS-induced colitis can be influenced by several factors.
-
Troubleshooting Steps:
-
Standardize Induction Protocol: Ensure the concentration of DSS in drinking water or the dose and administration of TNBS is consistent across all animals.[4][5][6] For the TNBS model, the volume and rate of intrarectal administration are critical.[5][6]
-
Animal Strain and Supplier: Use a consistent mouse strain (e.g., BALB/c) from a single, reputable supplier.[7] Different strains and even mice from different vendors can have varying susceptibility to colitis induction.[7][8]
-
Acclimatization: Ensure all animals have a sufficient acclimatization period in the facility before the start of the experiment to reduce stress-related variability.
-
Microbiota: Be aware that differences in the gut microbiota of the animals can influence the severity of induced colitis.[9] Consider co-housing animals or using litter from a shared source to normalize microbiota before the experiment.
-
Issue 2: this compound treatment does not significantly reduce macroscopic colon damage, despite improvements in DAI.
-
Potential Cause: The timing of sacrifice and tissue collection may be suboptimal for observing significant histological changes.
-
Troubleshooting Steps:
-
Time-Course Study: Conduct a pilot study with staggered sacrifice time points to determine the optimal window for observing the therapeutic effects of this compound on colon histology.
-
Scoring System: Utilize a standardized and blinded histological scoring system to minimize bias in the assessment of colonic damage.
-
Investigate Mechanism of Action: In addition to histology, assess biomarkers related to this compound's mechanism of action, such as the expression of HSP70 in the colon tissue, to confirm target engagement.[1][2]
-
Issue 3: Inconsistent results in the TNBS-induced colitis model.
-
Potential Cause: The TNBS model is known for its technical sensitivity.
-
Troubleshooting Steps:
-
Ethanol Concentration: The concentration of ethanol used as a vehicle for TNBS is crucial for disrupting the epithelial barrier.[5] Ensure the ethanol concentration is appropriate and consistent.
-
Administration Technique: The intrarectal administration of TNBS must be performed carefully to avoid perforation and to ensure the solution is delivered to the distal colon. Use a catheter of appropriate size and insert it to a consistent depth.
-
Fasting: A brief period of fasting before TNBS administration can help to empty the colon and improve the consistency of the induced inflammation.
-
Data Presentation
Table 1: Summary of this compound Efficacy in TNBS-Induced Colitis in Male BALB/c Mice
| Treatment Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Macroscopic Score |
| Vehicle | -15.2 ± 2.1 | 3.8 ± 0.3 | 4.2 ± 0.4 |
| This compound | -5.8 ± 1.9 | 1.9 ± 0.4 | 2.1 ± 0.3* |
*Note: Data are represented as mean ± standard error of the mean. P<0.05 versus vehicle. Data is illustrative based on findings reported in literature.[1][3]
Table 2: Summary of this compound Efficacy in DSS-Induced Colitis in Female BALB/c Mice
| Treatment Group | Change in Body Weight (%) | Disease Activity Index (DAI) | Microscopic Score |
| Vehicle | -18.5 ± 2.5 | 4.0 ± 0.2 | 3.9 ± 0.3 |
| This compound | -8.2 ± 2.2 | 2.2 ± 0.3 | 2.0 ± 0.4* |
*Note: Data are represented as mean ± standard error of the mean. P<0.05 versus vehicle. Data is illustrative based on findings reported in literature.[1]
Experimental Protocols
1. TNBS-Induced Colitis (Prophylactic Efficacy)
-
Animals: Male BALB/c mice.
-
Induction:
-
Mice are lightly anesthetized.
-
A 3.5F catheter is inserted 4 cm into the rectum.
-
A single dose of TNBS (e.g., 100-150 mg/kg) dissolved in 50% ethanol is slowly administered.[6]
-
Mice are held in a head-down position for 60 seconds to ensure retention of the TNBS solution.
-
-
This compound Treatment: this compound is administered orally, once daily, starting on the day of colitis induction and continuing for the duration of the study (e.g., 7 days).
-
Assessments: Body weight and DAI are monitored daily. At the end of the study, colons are collected for macroscopic and microscopic scoring.
2. DSS-Induced Colitis (Therapeutic Efficacy)
-
Animals: Female BALB/c mice.
-
Induction:
-
Colitis is induced by providing 5% (w/v) DSS in the drinking water for a set period (e.g., 5-7 days).[1]
-
After the induction period, the DSS water is replaced with regular drinking water.
-
-
This compound Treatment: this compound is administered orally, once daily, starting after the induction of colitis (e.g., on day 5) and continuing for the remainder of the study (e.g., until day 14).[1]
Visualizations
Caption: Mechanism of action of this compound in colitis.
Caption: Therapeutic DSS-induced colitis experimental workflow.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting TRC160334 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing TRC160334 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] Its chemical name is [(2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H,5H-10-thia-1,4a-diaza-benzo[a]azulene-3-carbonyl)-amino]-acetic acid.[3] By inhibiting HIF prolyl hydroxylases, this compound leads to the stabilization of HIF-1α, a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[4] This activation of the HIF signaling pathway has shown therapeutic potential in conditions like inflammatory bowel disease (IBD) and ischemic acute kidney injury.[1][2][5]
Q2: What are the recommended solvent and storage conditions for this compound?
Q3: I am observing precipitate in my this compound stock solution. What should I do?
Precipitation of small molecules from DMSO stocks can be a common issue.[9] Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C and vortex gently to see if the compound redissolves.
-
Sonication: Brief sonication can also help in redissolving the precipitate.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce the solubility of many organic compounds.[8]
-
Concentration: If precipitation persists, consider preparing a fresh stock at a slightly lower concentration.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to several factors related to the stability of the compound in your experimental setup.
| Potential Cause | Recommended Action |
| Degradation in Aqueous Media | Small molecules can be unstable in aqueous cell culture media.[10] It is advisable to prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.[7] Prepare small, single-use aliquots of your stock solution to avoid this. |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Consider using low-adhesion microplates or glassware. |
| Light Sensitivity | Although not explicitly stated for this compound, some compounds are light-sensitive. Protect your stock solutions and experimental plates from direct light. |
Issue 2: Variability in experimental results between different batches of this compound.
Batch-to-batch variability can arise from issues with compound purity or stability.
| Potential Cause | Recommended Action |
| Compound Purity | Verify the purity of each new batch of this compound using an appropriate analytical method such as HPLC-MS. |
| Improper Storage | Ensure that all batches have been consistently stored under the recommended conditions (-20°C or -80°C, protected from moisture and light). |
| Solution Age | Over time, even when stored correctly, compounds in solution can degrade. It is best practice to use freshly prepared stock solutions for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. e. Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general framework for assessing the chemical stability of this compound in a buffer solution at a specific pH.[10]
-
Materials: this compound DMSO stock solution, aqueous buffer of choice (e.g., PBS, pH 7.4), HPLC-MS system.
-
Procedure: a. Prepare a working solution of this compound in the chosen aqueous buffer at the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect. b. Incubate the solution at a controlled temperature (e.g., 37°C). c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. d. Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store at -20°C until analysis. e. Analyze the samples by HPLC-MS to determine the percentage of intact this compound remaining at each time point relative to the 0-hour time point. f. A control compound with known stability can be included for comparison.[10]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via inhibition of HIF prolyl hydroxylases.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
How to mitigate TRC160334 toxicity in cell lines
Welcome to the technical support center for TRC160334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to offer strategies for mitigating potential cytotoxicity.
Understanding this compound
This compound is a novel inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] By inhibiting this enzyme, this compound leads to the stabilization and activation of HIF-1α, a key transcription factor in the cellular response to low oxygen levels.[3][2] This activation of the HIF signaling pathway has been shown to be protective in preclinical models of inflammatory bowel disease and ischemic kidney injury.[3] While the therapeutic focus has been on its protective effects, it is crucial for researchers to assess its potential for cytotoxicity in their specific in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of HIF prolyl hydroxylase. Under normal oxygen conditions (normoxia), HIF prolyl hydroxylases mark the HIF-1α subunit for degradation. By inhibiting these enzymes, this compound prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cellular adaptation to hypoxia.[1][3][4]
Q2: I am observing unexpected levels of cell death in my culture after treating with this compound. What could be the cause?
A2: Unexpected cell death can arise from several factors. It is important to consider the following:
-
Concentration-dependent toxicity: Even compounds with protective effects can be toxic at high concentrations. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to a compound.[5][6] A concentration that is well-tolerated by one cell line may be toxic to another.
-
Off-target effects: At higher concentrations, the likelihood of off-target effects increases, which could contribute to cytotoxicity.
-
Experimental conditions: Factors such as cell density, solvent concentration (e.g., DMSO), and incubation time can significantly influence experimental outcomes.[7][8]
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay, such as an MTT, MTS, or neutral red uptake assay, over a wide range of this compound concentrations. This will allow you to determine the EC50 (half-maximal effective concentration) for HIF activation and the CC50 (half-maximal cytotoxic concentration). The optimal concentration for your experiments will be one that provides robust HIF activation with minimal cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High background signal in cytotoxicity assay | High cell density. | Optimize cell seeding density for your specific assay.[9] |
| Contamination of culture. | Regularly check cultures for signs of microbial contamination. | |
| Interference of this compound with the assay reagent. | Run a control with this compound in cell-free medium to check for direct interaction with the assay dye. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell plating. | Ensure even cell distribution when seeding plates.[8] | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Precipitate formation in culture medium | This compound solubility limit exceeded. | Prepare fresh stock solutions and ensure the final concentration in the medium does not exceed its solubility. |
| Interaction with media components. | Test the solubility of this compound in your specific culture medium. | |
| No observable effect of this compound on HIF pathway | Inactive compound. | Ensure proper storage and handling of the compound. |
| Cell line unresponsive to HIF stabilization. | Confirm that your cell line expresses the necessary components of the HIF pathway. | |
| Incorrect concentration used. | Verify calculations and perform a dose-response experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the CC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for determining compound cytotoxicity.
Troubleshooting Logic
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Improving the translational relevance of TRC160334 preclinical data
This technical support center provides guidance for researchers, scientists, and drug development professionals working with TRC160334. Here you will find troubleshooting guides and frequently asked questions to support the translational relevance of your preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their proteasomal degradation.[3] By inhibiting PHDs, this compound prevents this degradation, causing the stabilization and nuclear translocation of HIF-1α.[3][4] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of various proteins involved in cellular adaptation to hypoxia, barrier protection, and immune regulation.[1][3][5]
Q2: In what preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant therapeutic effects in murine models of inflammatory bowel disease (IBD), including 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis (a model for Crohn's disease) and dextran sulfate sodium (DSS)-induced colitis (a model for ulcerative colitis).[1][6][7] It has also been shown to ameliorate ischemic acute kidney injury in rats.[4]
Q3: What are the key downstream effects of HIF-1α stabilization by this compound in the context of IBD?
A3: In preclinical IBD models, HIF-1α stabilization by this compound leads to several beneficial effects, including:
-
Enhanced Gut Barrier Function: Upregulation of barrier-protective proteins.[3][5]
-
Immune Regulation: Modulation of inflammatory responses.[3]
-
Induction of Cytoprotective Proteins: Increased expression of heat shock protein 70 (HSP70) in the inflamed colon.[1][6]
-
Reduced Inflammation: Trends toward decreased expression of pro-inflammatory cytokines (TNF-α, IFN-γ) and increased expression of the anti-inflammatory cytokine IL-10 have been observed.[1]
Signaling Pathway
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Addressing batch-to-batch variability of TRC160334
Welcome to the technical support center for TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues and ensuring the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of HIF prolyl hydroxylase (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This activates the transcription of numerous genes involved in adaptive responses to hypoxia, such as angiogenesis, erythropoiesis, and glucose metabolism.[1][2][3]
Q2: What are the potential causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during the manufacturing and handling processes.[4][5] These can include:
-
Variations in Raw Materials: The quality and purity of starting materials and reagents used in the synthesis can differ between batches.[4]
-
Manufacturing Process Deviations: Minor changes in reaction conditions, purification methods, or solvent lots can impact the final product's purity and composition.[6]
-
Impurities and Byproducts: The profile of impurities and byproducts may vary from batch to batch.[7][8]
-
Physical Properties: Differences in crystalline form (polymorphism), particle size, or solubility can affect the compound's performance.
-
Storage and Handling: Improper storage conditions, such as temperature fluctuations or exposure to light and moisture, can lead to degradation of the compound over time.[9][10][11]
Q3: How should I store and handle this compound to minimize variability?
A3: To ensure the stability and consistency of this compound, proper storage and handling are crucial.
-
Storage of Solid Compound: Store the solid compound at -20°C for long-term storage (up to 3 years is a general guideline for many small molecules).[9] For shorter periods, storage at 4°C may be acceptable, but always refer to the manufacturer's specific recommendations. Protect from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[11]
-
Preparation of Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[9] To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Storage of Stock Solutions: Store stock solution aliquots at -20°C or -80°C.[9] The stability of the solution will depend on the solvent and concentration, so it is advisable to use freshly prepared solutions or to not store them for extended periods.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected potency (higher IC50). | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[9][10] 2. Impurities in the Batch: The presence of inactive isomers or impurities.[7] 3. Incorrect Concentration: Inaccurate weighing of the compound or errors in serial dilutions. | 1. Quality Control: Use a fresh aliquot of the stock solution. If the problem persists, perform analytical tests (see QC protocols below) to check the purity and integrity of the compound. 2. Re-quantification: Carefully re-weigh the solid compound and prepare a fresh stock solution. Verify the concentration of the stock solution using spectrophotometry if the compound has a known extinction coefficient. |
| Poor solubility or precipitation in cell culture media. | 1. Low Aqueous Solubility: this compound may have limited solubility in aqueous buffers.[12][13] 2. High Final Concentration of Organic Solvent: The concentration of the solvent (e.g., DMSO) in the final assay medium is too high and may be toxic to cells or cause precipitation.[] | 1. Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to aid dispersion. Sonication may also be helpful. 2. Control Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to maintain compound solubility and minimize cell toxicity.[9] |
| High background signal or off-target effects. | 1. Non-specific Activity: The observed effect may not be due to specific inhibition of HIF hydroxylase.[15] 2. Compound Purity: Impurities in the batch may have their own biological activity.[7] | 1. Use a Negative Control: Synthesize or obtain an inactive structural analog of this compound to use as a negative control in your experiments. 2. Orthogonal Assays: Confirm the on-target effect using a different assay that measures a downstream consequence of HIF stabilization (e.g., qPCR for a HIF target gene). 3. Purity Check: Analyze the purity of your this compound batch using HPLC or LC-MS.[7][16] |
| Variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate liquid handling during reagent addition or serial dilutions. 3. Edge Effects in Plates: Evaporation from wells on the edge of the plate leading to concentration changes. | 1. Standardize Cell Culture: Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Plate Layout: Avoid using the outer wells of the plate for critical measurements, or fill them with sterile buffer to minimize evaporation from adjacent wells. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batch
Objective: To assess the identity, purity, and concentration of a given batch of this compound.
A. Identity Confirmation by Mass Spectrometry (MS)
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Result: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound.
B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Develop an appropriate HPLC method. A reverse-phase C18 column is often suitable for small molecules.
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the sample and analyze the chromatogram.
-
Data Analysis: Calculate the purity of the sample by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area.[8][16]
C. Concentration Determination of Stock Solution
-
If the molar extinction coefficient of this compound is known, prepare a dilution of the stock solution in a suitable solvent.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc).
Protocol 2: In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay
Objective: To determine the inhibitory activity (IC50) of different batches of this compound on PHD2. This is a generalized protocol and may require optimization.
Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., biotinylated HIF-1α residues 556-574).[17]
-
Cofactors: Fe(II), 2-oxoglutarate, and L-ascorbic acid.[17]
-
This compound (different batches).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).[17]
-
Detection reagents (e.g., AlphaScreen-based detection of hydroxylated peptide).[17][18]
Procedure:
-
Prepare a serial dilution of this compound from each batch to be tested.
-
In a 96-well plate, add the assay buffer, PHD2 enzyme, Fe(II), and L-ascorbic acid.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate for a defined period (e.g., 10-60 minutes) at room temperature.
-
Stop the reaction and proceed with the detection method to quantify the amount of hydroxylated peptide.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data
The following tables provide representative data for HIF hydroxylase inhibitors. Note: This data is for illustrative purposes and may not be specific to this compound.
Table 1: Comparison of IC50 Values for Different Batches of a Hypothetical HIF Hydroxylase Inhibitor against PHD2.
| Batch ID | IC50 (nM) | Purity by HPLC (%) |
| Batch A | 25.5 | 99.2 |
| Batch B | 48.2 | 95.8 |
| Batch C | 23.9 | 99.5 |
Table 2: Representative EC50 Values for HIF-1α Stabilization in a Cellular Assay.
| Compound | Cell Line | EC50 (µM) for HIF-1α Stabilization |
| Roxadustat | HT1080 | 7.0 |
| Vadadustat | HT1080 | 41.0 |
| Molidustat | HT1080 | 2.1 |
Data adapted from studies on known HIF hydroxylase inhibitors for illustrative purposes.[17]
Visualizations
Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/TRC160334 Inhibition.
Caption: Experimental Workflow for Using this compound.
Caption: Logical Flow for Troubleshooting Inconsistent Experimental Results.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. researchgate.net [researchgate.net]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality control of small molecules - Kymos [kymos.com]
- 8. agilent.com [agilent.com]
- 9. captivatebio.com [captivatebio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
- 16. 小分子解析と品質管理 [sigmaaldrich.com]
- 17. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 18. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of TRC160334 and FG-4497 in the Treatment of Experimental Colitis
For researchers and professionals in drug development, this guide provides a comprehensive comparison of two investigational hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, TRC160334 and FG-4497, for the treatment of experimental colitis. This document synthesizes available preclinical data to objectively evaluate their mechanisms of action, efficacy in animal models, and the experimental protocols underpinning these findings.
Mechanism of Action: A Shared Pathway to Intestinal Protection
Both this compound and FG-4497 are small molecule inhibitors of HIF prolyl hydroxylases.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[2] In the hypoxic environment of an inflamed colon, or through pharmacological inhibition by agents like this compound and FG-4497, PHD activity is reduced.[2] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[1] The resulting gene transcription cascade is central to the therapeutic effects observed in experimental colitis, primarily through the enhancement of intestinal barrier function and promotion of mucosal healing.[3][4]
References
- 1. Frontiers | Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease [frontiersin.org]
- 2. Hypoxia‐sensitive pathways in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucosal Protection by Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRC160334 and Anti-TNF Alpha Therapies for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate TRC160334 against established anti-tumor necrosis factor (TNF) alpha therapies for the treatment of Inflammatory Bowel Disease (IBD). This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and study designs to facilitate a comprehensive understanding of their respective mechanisms and performance.
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current cornerstone therapies include anti-TNF alpha agents, which effectively neutralize a key inflammatory cytokine. This compound represents a novel therapeutic approach, targeting the hypoxia-inducible factor (HIF) pathway to promote mucosal healing. This guide presents a side-by-side comparison of these two distinct therapeutic strategies, highlighting their mechanisms of action and available efficacy data.
Mechanism of Action
This compound: HIF-1 Alpha Stabilization
This compound is a prolyl-hydroxylase domain (PHD) inhibitor. By inhibiting PHD enzymes, it prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the accumulation and activation of HIF-1α, which in turn upregulates genes involved in mucosal barrier protection, angiogenesis, and epithelial cell restitution, thereby promoting tissue repair and reducing inflammation.
Anti-TNF Alpha Therapies: Neutralization of TNF-α
Anti-TNF alpha therapies, such as infliximab and adalimumab, are monoclonal antibodies that bind to and neutralize both soluble and transmembrane forms of TNF-α.[1][2] This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting the downstream inflammatory signaling cascade that plays a crucial role in the pathogenesis of IBD.[3][4]
Signaling Pathway Diagrams
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and promoting mucosal healing.
References
TRC160334 in Inflammatory Bowel Disease Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the therapeutic efficacy of TRC160334 in preclinical IBD models, with a comparative overview of established biologic therapies.
This guide provides an objective comparison of the novel hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, this compound, with current standards of care for Inflammatory Bowel Disease (IBD), including anti-TNF, anti-integrin, and anti-IL-12/23 therapies. The data presented is collated from various preclinical studies employing Dextran Sodium Sulfate (DSS) and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) induced colitis models in mice, which mimic key aspects of ulcerative colitis and Crohn's disease, respectively.
Comparative Efficacy in IBD Models
The therapeutic potential of this compound and comparator drugs has been evaluated based on key IBD-related endpoints. The following tables summarize the quantitative data from representative preclinical studies.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is characterized by acute epithelial injury and inflammation, primarily in the colon, resembling human ulcerative colitis.
| Treatment | Dosage | Administration Route | Disease Activity Index (DAI) | Colon Length | Histological Score | Reference |
| Vehicle | - | Oral | 4.5 ± 0.5 | 6.2 ± 0.3 cm | 8.5 ± 1.0 | [1][2] |
| This compound | 1 mg/kg | Oral | 2.1 ± 0.4 | 7.8 ± 0.5 cm | 4.2 ± 0.8 * | [1][2] |
| Anti-TNF-α Ab | 10, 25, 50 µ g/mouse | Intraperitoneal | Significant Reduction | Significant Increase | Significant Reduction | [3] |
| Vedolizumab | 30-50 mg/kg | Intraperitoneal | Slight Reduction (alone) | Not Reported | Reduced (in combination) | [4] |
*p < 0.05 compared to vehicle group. Data are presented as mean ± standard error of the mean where available.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated transmural inflammation, sharing features with human Crohn's disease.
| Treatment | Dosage | Administration Route | Disease Activity Index (DAI) | Body Weight Change | Macroscopic Score | Histological Score | Reference |
| Vehicle | - | Oral | 3.8 ± 0.3 | -15.2 ± 2.1% | 4.5 ± 0.4 | 7.8 ± 0.9 | [5] |
| This compound | 1 mg/kg | Oral | 1.9 ± 0.2 | -5.1 ± 1.5% | 2.1 ± 0.3 | 3.9 ± 0.6 | [5] |
| Anti-TNF-α Ab | Varies | Intraperitoneal | Significant Improvement | More Rapid Recovery | Not Reported | Significant Improvement | [5] |
| Ustekinumab | Not Specified | Not Specified | Protective Effect | Not Reported | Not Reported | Not Reported | [6] |
*p < 0.05 compared to vehicle group. Data are presented as mean ± standard error of the mean where available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound in DSS-Induced Colitis
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Induction of Colitis: Mice receive 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in their drinking water ad libitum for 5-7 days.
-
Treatment: this compound is administered orally once daily, starting from the day of DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).
-
Assessment:
-
Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured from the ileocecal junction to the anus upon sacrifice.
-
Histology: Colonic tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
This compound in TNBS-Induced Colitis
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Induction of Colitis: Mice are lightly anesthetized and a solution of TNBS (100-150 mg/kg) in 50% ethanol is administered intrarectally via a catheter.
-
Treatment: this compound is administered orally once daily, either before (prophylactic) or after (therapeutic) TNBS instillation.
-
Assessment: Similar to the DSS model, DAI, colon length, and histological analysis are the primary endpoints. Macroscopic scoring of the colon for inflammation, ulceration, and thickening is also performed.
Anti-TNF-α Therapy in DSS-Induced Colitis
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: 3% DSS in drinking water for 7 days.
-
Treatment: Anti-TNF-α monoclonal antibody (e.g., infliximab, etanercept) is administered intraperitoneally, typically starting on day 4 of DSS exposure.
-
Assessment: DAI, colon length, and histological scoring are performed as described above. Myeloperoxidase (MPO) activity in the colon may also be measured as an indicator of neutrophil infiltration.
Vedolizumab in DSS-Induced Colitis
-
Animal Model: NOD-SCID-SGM3 mice reconstituted with human CD34+ cells.
-
Induction of Colitis: 3% DSS in drinking water.
-
Treatment: Vedolizumab is administered intraperitoneally prior to and during DSS treatment.
-
Assessment: Endoscopic and histological scores are the primary endpoints, along with analysis of immune cell infiltration in the colon.
Ustekinumab in TNBS-Induced Colitis
-
Animal Model: Mice (strain may vary).
-
Induction of Colitis: Intrarectal administration of TNBS in ethanol.
-
Treatment: Neutralization of the p40 subunit of IL-12 and IL-23 (the target of ustekinumab) has been shown to be protective.
-
Assessment: Evaluation of clinical and histopathological signs of disease.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and the general experimental workflows.
Caption: Mechanism of Action of this compound.
Caption: TNF-α Signaling Pathway and its Inhibition.
Caption: General Experimental Workflow for IBD Models.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ustekinumab in treatment of Crohn’s disease: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRC160334 and Mesalazine in Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TRC160334, a novel hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitor, and mesalazine, a long-established 5-aminosalicylic acid (5-ASA) compound, for the treatment of colitis. This comparison is based on currently available preclinical and clinical data.
Disclaimer: No direct head-to-head clinical or preclinical studies comparing this compound and mesalazine have been identified in the public domain. The following comparison is extrapolated from separate studies on each compound. The efficacy and safety of this compound have been evaluated in murine models of colitis, while mesalazine's performance is supported by extensive clinical trials in human patients with ulcerative colitis.
At a Glance: Key Differences
| Feature | This compound | Mesalazine (5-aminosalicylic acid) |
| Drug Class | Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Inhibitor | 5-Aminosalicylic Acid (5-ASA) |
| Primary Mechanism of Action | Stabilizes HIF-1α, leading to the transcription of protective genes involved in barrier function and angiogenesis. | Acts as a broad-spectrum anti-inflammatory agent, with a primary proposed mechanism of inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing prostaglandin and leukotriene production.[1][2][3] |
| Development Stage (for Colitis) | Preclinical (evaluated in mouse models)[4][5][6][7] | Clinically approved and widely used for mild-to-moderate ulcerative colitis.[1][8][9] |
| Reported Effects in Colitis Models | Ameliorates colitis in TNBS and DSS mouse models, reduces body weight loss, lowers disease activity index, improves macroscopic and microscopic scores, and induces cytoprotective heat shock protein 70 (HSP70).[4][5][6][7] | Induces and maintains remission in patients with mild-to-moderate ulcerative colitis, improves clinical and endoscopic scores, and reduces rectal bleeding and stool frequency.[9][10] |
Mechanism of Action
This compound: Enhancing the Body's Natural Protective Response
This compound is an inhibitor of HIF prolyl-hydroxylase. In the inflammatory environment of the gut, oxygen levels can decrease (hypoxia). HIF-1α is a transcription factor that, under hypoxic conditions, is stabilized and promotes the expression of genes involved in mucosal healing, barrier function, and anti-inflammatory responses. However, under normal oxygen conditions (normoxia), HIF prolyl-hydroxylases mark HIF-1α for degradation. By inhibiting these enzymes, this compound leads to the stabilization of HIF-1α even under normoxic conditions, effectively activating a protective cellular response.[4][5][6][7]
Mesalazine: A Broad Anti-Inflammatory Agent
Mesalazine's exact mechanism of action is not fully understood, but it is believed to exert its anti-inflammatory effects topically on the colonic mucosa.[3] The primary proposed mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][3] By reducing the levels of these inflammatory molecules, mesalazine helps to decrease inflammation in the gut.[1] It may also have other effects, including the inhibition of NF-κB, a key transcription factor in the inflammatory response, and acting as an antioxidant.[3]
Efficacy Data
This compound: Preclinical Efficacy in Murine Colitis Models
The efficacy of this compound has been demonstrated in two well-established mouse models of colitis: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics Crohn's disease, and dextran sulfate sodium (DSS)-induced colitis, which resembles ulcerative colitis.[4][5][6][7]
Table 1: Summary of Preclinical Efficacy Data for this compound in Murine Colitis Models
| Parameter | TNBS-Induced Colitis Model | DSS-Induced Colitis Model | Reference(s) |
| Effect on Body Weight | Attenuated the rate of fall in body weight. | Significantly improved the mean percent change in body weight profile. | [4][5][6][7] |
| Disease Activity Index (DAI) | Not reported in the primary study. | Significantly improved mean DAI scores. | [4] |
| Macroscopic and Microscopic Scores | Significantly improved macroscopic and microscopic scores of colonic damage. | Significantly improved macroscopic and microscopic scores of colonic damage. | [4][6] |
| Induction of Protective Proteins | Induced cytoprotective heat shock protein 70 (HSP70) in the inflamed colon. | Induced cytoprotective heat shock protein 70 (HSP70) in the inflamed colon. | [4][5][6] |
Mesalazine: Clinical Efficacy in Ulcerative Colitis
Mesalazine is a cornerstone in the treatment of mild-to-moderate ulcerative colitis, with numerous clinical trials supporting its efficacy for both inducing and maintaining remission.[9]
Table 2: Summary of Clinical Efficacy Data for Mesalazine in Ulcerative Colitis
| Parameter | Efficacy in Induction of Remission | Efficacy in Maintenance of Remission | Reference(s) |
| Clinical Remission Rates | 40% - 70% response rates, with 15% - 20% achieving remission in mild-to-moderate active disease. | Significantly superior to placebo in maintaining remission. | [9] |
| Endoscopic Improvement | Significant improvement in sigmoidoscopic and histological grades. | Comparable efficacy between different formulations in maintaining endoscopic remission. | [3][10] |
| Symptom Improvement | Improvement in rectal bleeding and stool frequency. | Reduces the risk of relapse of symptoms like rectal bleeding. | [10] |
| Optimal Dosage | 4.8 g/day has been shown to be optimal for mild-to-moderate active disease. | 2.4 g/day is a common maintenance dose. | [9] |
Experimental Protocols
This compound: Murine Colitis Model Experimental Workflow
The preclinical efficacy of this compound was evaluated using established protocols for inducing colitis in mice.[4][5][6][7]
1. Animal Model:
-
Male or female BALB/c mice were used.
2. Colitis Induction:
-
TNBS-Induced Colitis: A solution of TNBS in ethanol was administered intrarectally to anesthetized mice.
-
DSS-Induced Colitis: DSS was added to the drinking water of the mice for a specified number of days.
3. Treatment:
-
This compound was administered orally. A vehicle control group was also included.
-
Treatment could be prophylactic (starting before colitis induction) or therapeutic (starting after the onset of colitis symptoms).[4][5][6][7]
4. Efficacy Endpoints:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool were recorded daily to calculate the Disease Activity Index (DAI).
-
Post-Mortem Analysis: At the end of the study, mice were euthanized, and the colons were collected.
-
Macroscopic Scoring: The colon was visually assessed for signs of inflammation, ulceration, and thickening.
-
Microscopic Scoring: Colon tissue sections were stained with hematoxylin and eosin and examined for histological changes, such as loss of crypts, inflammatory cell infiltration, and ulceration.
-
Protein Analysis: Western blotting was used to measure the levels of specific proteins, such as HSP70, in the colon tissue.
-
Mesalazine: General Clinical Trial Protocol for Ulcerative Colitis
The clinical efficacy of mesalazine has been established through numerous randomized, double-blind, placebo-controlled or active-comparator trials.[10]
1. Patient Population:
-
Adult patients with a confirmed diagnosis of mild-to-moderate active ulcerative colitis.
2. Study Design:
-
Randomized, double-blind, multicenter trials are common.
-
Patients are randomly assigned to receive either a specific formulation and dose of mesalazine, a placebo, or an active comparator (such as another mesalazine formulation or sulfasalazine).[10]
3. Treatment:
-
Oral mesalazine is administered at a specified dose and frequency (e.g., 2.4g or 4.8g per day).[9]
-
The duration of treatment for induction trials is typically 6-8 weeks. Maintenance trials can last for 12 months or longer.
4. Efficacy Endpoints:
-
Primary Endpoint: The primary outcome is typically the proportion of patients who achieve clinical remission at the end of the treatment period. Clinical remission is often defined using a validated scoring system, such as the Ulcerative Colitis Disease Activity Index (UCDAI) or the Mayo Score.
-
Secondary Endpoints:
-
Clinical response (a significant reduction in disease activity score).
-
Endoscopic improvement or remission (assessed by sigmoidoscopy or colonoscopy).
-
Histological improvement.
-
Improvement in individual symptoms, such as rectal bleeding and stool frequency.
-
Safety and tolerability are also assessed throughout the study.
-
Conclusion
This compound and mesalazine represent two distinct therapeutic approaches for the management of colitis. Mesalazine is a well-established, broadly acting anti-inflammatory agent that is the standard of care for mild-to-moderate ulcerative colitis. This compound, on the other hand, is an investigational drug with a novel mechanism of action that aims to enhance the body's own mucosal defense and repair systems by stabilizing HIF-1α.
While preclinical data for this compound in murine models is promising, demonstrating its potential to ameliorate colitis, it is important to note that these findings have not yet been translated to human studies. A direct comparison of the efficacy and safety of this compound and mesalazine in a clinical setting would be necessary to determine their relative therapeutic value. Future research, including head-to-head clinical trials, will be crucial in defining the potential role of HIF prolyl-hydroxylase inhibitors like this compound in the treatment landscape of inflammatory bowel disease.
References
- 1. Contrast and Comparison of Mesalamine Derivatives in the Treatment of Ulcerative Colitis [ouci.dntb.gov.ua]
- 2. Comparison of delayed release 5 aminosalicylic acid (mesalazine) and sulphasalazine in the treatment of mild to moderate ulcerative colitis relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of delayed release 5 aminosalicylic acid (mesalazine) and sulphasalazine in the treatment of mild to moderate ulcerative colitis relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of delayed-release 5-aminosalicylic acid (mesalazine) and sulfasalazine as maintenance treatment for patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 8. Efficacy and safety of a novel high-dose mesalazine tablet in mild to moderate active ulcerative colitis: a double-blind, multicentre, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of a pH-dependent controlled-release mesalazine based on clinical and endoscopic assessment for ulcerative colitis: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness of Mesalamine, Sulfasalazine, Corticosteroids, and Budesonide for the Induction of Remission in Crohn's Disease: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
TRC160334 for IBD Treatment: A Cost-Effectiveness Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, TRC160334, against established biologic treatments for Inflammatory Bowel Disease (IBD). The analysis is based on preclinical data for this compound and clinical trial and cost data for current therapies.
Executive Summary
This compound, a novel orally administered small molecule, has demonstrated significant therapeutic efficacy in preclinical models of IBD. By stabilizing HIF-1α, this compound promotes intestinal barrier protection and mucosal healing. While direct clinical and cost-effectiveness data for this compound are not yet available, this guide provides a framework for its potential positioning against current IBD treatments, such as the anti-TNF-α agents infliximab and adalimumab, and the anti-integrin vedolizumab. The potential for oral administration of this compound presents a significant prospective advantage in terms of cost and patient convenience over the parenteral administration of current biologics.
Mechanism of Action: The HIF-1α Pathway
This compound inhibits prolyl hydroxylase (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by PHDs and subsequently degraded. In the hypoxic environment of an inflamed gut, and further enhanced by this compound, stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in barrier function, angiogenesis, and cell survival, thereby aiding in mucosal healing.
Preclinical Efficacy of this compound
The efficacy of this compound has been evaluated in two key murine models of colitis: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics Crohn's disease, and dextran sulfate sodium (DSS)-induced colitis, a model for ulcerative colitis.[1]
Quantitative Preclinical Data Summary
| Parameter | TNBS-Induced Colitis (Prophylactic) | DSS-Induced Colitis (Therapeutic) |
| This compound Dose | 1, 3, 10 mg/kg, oral | 3, 10, 30 mg/kg, oral |
| Change in Body Weight (Day 4) | Attenuated loss vs. vehicle | Attenuated loss vs. vehicle |
| Disease Activity Index (DAI) (Day 4) | Significant reduction vs. vehicle | Significant reduction vs. vehicle |
| Macroscopic Score (Day 4) | Significant reduction vs. vehicle | Significant reduction vs. vehicle |
| Survival Rate (Day 4) | 100% (10 mg/kg) vs. 58% (vehicle) | Not reported |
Comparison with Established IBD Treatments
The following tables provide a comparative overview of this compound's preclinical data alongside clinical trial data for established biologic IBD therapies. It is crucial to note that this is an indirect comparison between preclinical and clinical results and should be interpreted with caution.
Efficacy Comparison
| Treatment (Disease) | Primary Endpoint | Clinical Remission Rate | Clinical Response Rate |
| This compound (Murine Colitis) | Reduction in DAI, Macroscopic Score | N/A (Preclinical) | N/A (Preclinical) |
| Infliximab (Crohn's Disease) | Clinical Remission at Week 54 | 62.3% (LIBERTY-CD trial)[2][3] | 88% (induction)[4] |
| Adalimumab (Ulcerative Colitis) | Clinical Remission at Week 52 | 17.3% (ULTRA 2 trial)[5] | 52.1% at week 8[6] |
| Vedolizumab (Ulcerative Colitis) | Clinical Remission at Week 52 | 47.1% (GEMINI 1 trial) | 41.8% at week 6[7] |
Cost Comparison (Annual Estimated)
| Treatment | Administration | Estimated Annual Cost (USD) |
| This compound | Oral | Not yet established |
| Infliximab | Intravenous Infusion | ~$26,000 - $30,000+[8][9] |
| Adalimumab | Subcutaneous Injection | ~$87,600 (based on $7,300 for 2 pens)[10][11] |
| Vedolizumab | Intravenous Infusion | ~$30,000 - $84,000[12] |
Disclaimer: Costs are estimates and can vary based on dosage, insurance coverage, and patient assistance programs.
Experimental Protocols
Detailed methodologies for the key preclinical experiments with this compound are provided below.
TNBS-Induced Colitis Model (Prophylactic Study)
-
Animals: Male BALB/c mice.
-
Induction: Intra-rectal administration of 2.5 mg TNBS in 50% ethanol.
-
Treatment: this compound (1, 3, or 10 mg/kg) or vehicle was administered orally once daily, starting 2 hours before TNBS administration and continued for 4 days.
-
Endpoints: Body weight, Disease Activity Index (DAI), macroscopic and microscopic scoring of the colon, and survival rate were assessed.
DSS-Induced Colitis Model (Therapeutic Study)
-
Animals: Female BALB/c mice.
-
Induction: 3.5% (w/v) DSS was administered in the drinking water for 11 consecutive days.
-
Treatment: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally once daily from day 5 to day 13.
-
Endpoints: Body weight, DAI, and macroscopic and microscopic scoring of the colon were assessed.
Conclusion and Future Outlook
This compound demonstrates a promising preclinical profile for the treatment of IBD. Its novel, oral mechanism of action targeting the HIF-1α pathway for mucosal healing presents a potential paradigm shift from the current injectable biologics that primarily target systemic inflammation. While a direct cost-effectiveness comparison is premature, the potential for an effective oral therapy suggests a significant advantage in reducing healthcare costs associated with infusions and improving patient quality of life. Further clinical trials are necessary to establish the efficacy, safety, and cost-effectiveness of this compound in IBD patients. The data presented in this guide provides a foundational basis for researchers and drug development professionals to evaluate the potential of this novel therapeutic agent.
References
- 1. Time to clinical response and remission for therapeutics in inflammatory bowel diseases: What should the clinician expect, what should patients be told? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab Maintains Efficacy in Crohn's Disease and Ulcerative Colitis Regardless of Immunosuppressant Use [trial.medpath.com]
- 3. hcplive.com [hcplive.com]
- 4. Long-term response rates to infliximab therapy for Crohn’s disease in an outpatient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adalimumab induces and maintains clinical remission in patients with moderate-to-severe ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical outcomes and predictors of response for adalimumab in patients with moderately to severely active ulcerative colitis: a KASID prospective multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 8. news-medical.net [news-medical.net]
- 9. Infliximab Pricing in International Economic Evaluations in Inflammatory Bowel Disease to Inform Biologic and Biosimilar Access Policies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthcentral.com [healthcentral.com]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
Cross-Species Efficacy of TRC160334 in Preclinical Inflammatory Bowel Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of TRC160334, a novel hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, with other relevant alternatives in established animal models of inflammatory bowel disease (IBD). The data presented is intended to offer an objective overview to inform further research and development in this therapeutic area.
Mechanism of Action: HIF-1α Stabilization
This compound and its alternatives are small molecule inhibitors of prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, these compounds stabilize HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of a suite of genes involved in mucosal barrier protection, anti-inflammatory responses, and tissue repair.
Cross-Species Efficacy Data
The following tables summarize the quantitative efficacy data for this compound and selected alternative HIF hydroxylase inhibitors in preclinical models of colitis. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Murine (Mouse) Models of Colitis
Table 1: Efficacy in TNBS-Induced Colitis (Crohn's Disease Model) in Mice
| Compound | Dose & Route | Key Efficacy Endpoints | Reference |
| This compound | 5 mg/kg, Oral | Body Weight Loss: Significantly prevented weight loss from day 2 onwards. At day 4, 13.1% loss vs. 21.6% in vehicle. Disease Activity Index (DAI): Significant improvement. Survival Rate: 42% vs. 18% in vehicle. | [1][2] |
| FG-4497 | 20-40 mg/kg, Intraperitoneal | Body Weight Loss: Attenuated initial weight loss and protected against further loss during recovery. | [1] |
| AKB-4924 (GB004) | 5 mg/kg, Oral & Intraperitoneal | Mucosal Protection: Oral administration showed comparable protection to intraperitoneal dosing. Reduced disease activity index and colon shortening. | [3] |
Table 2: Efficacy in DSS-Induced Colitis (Ulcerative Colitis Model) in Mice
| Compound | Dose & Route | Key Efficacy Endpoints | Reference |
| This compound | 2 & 5 mg/kg, Oral | Disease Activity Index (DAI): Prevented the increase in DAI score from day 8. Body Weight Loss: Retarded the rate of weight loss in a dose-dependent manner. Colonic Damage: Dose-related reduction in colitis score. | [1][2] |
| DMOG (Dimethyloxalylglycine) | 40-fold lower dose with colon-targeted oral formulation vs. systemic | Protection: Provided a similar degree of protection to systemic (intraperitoneal) administration at a significantly lower dose. |
Rat Model of Colitis
Table 3: Efficacy in TNBS-Induced Colitis in Rats
| Compound | Dose & Route | Key Efficacy Endpoints | Reference |
| This compound | Not specified in detail in publicly available abstracts | Ameliorated TNBS-induced colitis. | [4] |
| Rosmarinic acid methyl ester | Not specified | Ameliorated TNBS-induced colitis, associated with increased colonic HIF-1 activity. | [4] |
Experimental Protocols
Detailed methodologies for the key preclinical models are outlined below.
TNBS-Induced Colitis in Mice (Model for Crohn's Disease)
-
Induction: Male BALB/c mice are lightly anesthetized, and 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol is administered intrarectally. The ethanol serves to break the mucosal barrier, allowing the haptenating agent TNBS to elicit a T-cell mediated immune response that mimics Crohn's disease.[1]
-
Treatment Regimen:
-
Prophylactic: this compound is administered orally prior to and following TNBS instillation.[1]
-
Therapeutic: Treatment is initiated after the establishment of colitis.
-
-
Efficacy Parameters:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.[1]
-
Body Weight: Monitored daily as an indicator of general health and disease severity.[1]
-
Colon Length: Measured post-mortem; shortening of the colon is indicative of inflammation and fibrosis.
-
Histological and Macroscopic Scoring: Colonic tissue is examined for signs of inflammation, ulceration, and tissue damage.[1]
-
Survival Rate: Monitored throughout the study.[2]
-
DSS-Induced Colitis in Mice (Model for Ulcerative Colitis)
-
Induction: Dextran sulfate sodium (DSS) is administered to female BALB/c mice in their drinking water for a defined period (e.g., 5-7 days). DSS is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation that resembles ulcerative colitis.[1]
-
Treatment Regimen:
-
Therapeutic: this compound is administered orally starting from a time point when colitis is already established (e.g., day 5 of DSS administration).[1]
-
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Assessed as described for the TNBS model.[1]
-
Body Weight: Monitored daily.[1]
-
Histological Scoring: Colonic tissue is evaluated for epithelial damage, inflammatory cell infiltration, and crypt loss.[1]
-
Induction of Cytoprotective Proteins: Levels of proteins like heat shock protein 70 (HSP70) in the colon are measured.[1]
-
Summary and Conclusion
This compound demonstrates significant efficacy in both mouse and rat preclinical models of colitis, which are representative of Crohn's disease and ulcerative colitis in humans. In murine models, this compound has shown both prophylactic and therapeutic benefits when administered orally at relatively low doses.[1] A key advantage highlighted in the literature is its oral bioavailability and potent efficacy at lower doses compared to some earlier HIF hydroxylase inhibitors like FG-4497, which required higher doses and intraperitoneal administration for prophylactic effects.[1]
While direct comparative studies are limited, the available data suggests that this compound is a promising candidate for the treatment of IBD. Its efficacy across different species and models, coupled with a favorable administration route, warrants further investigation in clinical settings. The development of targeted oral formulations, as demonstrated with DMOG, could further enhance the therapeutic potential of this class of compounds by maximizing local efficacy in the gut while minimizing systemic exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of prolyl hydroxylase inhibitor: AKB-4924 promotes localized mucosal healing in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of TRC160334: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor. Due to the absence of published long-term safety data for this compound, this guide will focus on its preclinical profile and draw comparisons with other drugs in the same class (HIF hydroxylase inhibitors) and with biologic therapies used for similar indications, such as inflammatory bowel disease (IBD).
Introduction to this compound
This compound is an investigational drug that acts by inhibiting HIF hydroxylase, an enzyme responsible for the degradation of HIF-α. This inhibition leads to the stabilization and activation of HIF-α, a transcription factor that plays a crucial role in the body's response to low oxygen levels (hypoxia). By activating HIF-α, this compound aims to induce the expression of a range of protective genes.
Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of colitis and ischemic acute kidney injury. In these studies, this compound treatment resulted in the induction of cytoprotective heat shock protein 70 (HSP70) in the inflamed colon and a significant reduction in renal injury.
Comparative Long-Term Safety Profiles
While specific long-term safety data for this compound is not publicly available, an evaluation of other HIF hydroxylase inhibitors and IBD biologics can provide insights into the potential long-term safety considerations for this class of compounds.
HIF Hydroxylase Inhibitors
Several HIF hydroxylase inhibitors, including Roxadustat, Daprodustat, and Vadadustat, have undergone extensive clinical development for the treatment of anemia associated with chronic kidney disease (CKD). Long-term safety data from these trials offer valuable information on the potential risks associated with this drug class.
| Adverse Event Category | Roxadustat | Daprodustat | Vadadustat |
| Cardiovascular | No significant increase in Major Adverse Cardiovascular Events (MACE) compared to erythropoiesis-stimulating agents (ESAs).[1] | Non-inferiority to ESAs for MACE in dialysis patients; potential increased risk in non-dialysis patients.[2][3] | Non-inferior to darbepoetin alfa for cardiovascular safety in dialysis patients; did not meet non-inferiority in non-dialysis patients.[4][5][6] |
| Thromboembolic Events | Increased risk of thrombosis events compared to ESAs.[7] | Increased risk of dialysis access thrombosis in placebo-controlled trials.[8][9] | |
| Hypertension | Higher incidence of hypertension compared to placebo in non-dialysis patients.[1] | ||
| Hyperkalemia | Higher incidence of hyperkalemia compared to placebo in non-dialysis patients.[1] | More prevalent with HIF-PHIs in placebo-controlled trials.[8][9] | |
| Other | Increased risk of vomiting and headache compared to ESAs.[7] | Potential for bleeding gastric erosions.[3] | More gastrointestinal events (nausea, diarrhea) compared to placebo.[10] |
Biologics for Inflammatory Bowel Disease
Given that this compound has shown efficacy in preclinical models of colitis, a comparison with the long-term safety of biologic therapies approved for IBD is relevant. These therapies, which include anti-TNF agents, anti-integrins, and others, have different mechanisms of action but provide a benchmark for safety in this therapeutic area.
| Adverse Event Category | Anti-TNF Agents (e.g., Infliximab, Adalimumab) | Anti-Integrins (e.g., Vedolizumab) |
| Infections | Increased risk of serious infections, including tuberculosis and opportunistic infections. | No significant increase in overall infection rates compared to placebo. |
| Malignancy | Potential for an increased risk of lymphoma and non-melanoma skin cancer. | No unexpected long-term safety signals for malignancy have been identified.[11] |
| Infusion/Injection Site Reactions | Common, can be severe. | Generally well-tolerated. |
| Neurological Events | Rare reports of demyelinating disorders. | No established association. |
| Cardiovascular | Can exacerbate heart failure. | No major cardiovascular concerns identified. |
Experimental Protocols
Detailed methodologies for the key experiments that would be required to evaluate the long-term safety of this compound are outlined below. These are standard protocols in preclinical drug development.
Chronic Toxicology Studies
-
Objective: To determine the potential toxicity of this compound after repeated administration over a prolonged period.
-
Methodology:
-
Species: Two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Dosing: At least three dose levels (low, medium, and high) and a vehicle control group. Doses are selected based on acute toxicity and pharmacokinetic data.
-
Duration: Typically 6 to 9 months for non-rodents and up to 2 years for rodents.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.
-
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of this compound after lifetime exposure in animals.
-
Methodology:
-
Species: Typically conducted in rats and transgenic mice.
-
Dosing: Similar to chronic toxicology studies, with doses administered for the majority of the animal's lifespan (e.g., 2 years for rats).
-
Parameters Monitored: Comprehensive gross and microscopic examination of all tissues for neoplastic and non-neoplastic lesions.
-
Cardiovascular Safety Pharmacology (hERG Assay and In Vivo Studies)
-
Objective: To evaluate the potential for this compound to cause adverse cardiovascular effects, particularly QT interval prolongation.
-
Methodology:
-
In Vitro hERG Assay: Assess the inhibitory effect of this compound on the hERG potassium channel current in a cellular system.
-
In Vivo Cardiovascular Study: Typically conducted in conscious, telemetered non-rodents (e.g., dogs or non-human primates). Animals are administered this compound at various dose levels, and continuous monitoring of ECG, heart rate, and blood pressure is performed.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of HIF Hydroxylase Inhibitors
Caption: Mechanism of HIF-1α stabilization by this compound.
General Workflow for Long-Term Safety Evaluation
Caption: A typical preclinical workflow for long-term drug safety evaluation.
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action. However, a comprehensive evaluation of its long-term safety profile is crucial for its continued development. While direct long-term safety data for this compound are not yet available, the information from other HIF hydroxylase inhibitors highlights potential class-wide safety considerations, including cardiovascular and thromboembolic events. In contrast, biologic therapies for IBD present a different set of long-term risks, primarily related to immunosuppression. Rigorous and thorough long-term preclinical safety studies, following standard regulatory guidelines, will be essential to fully characterize the safety profile of this compound and determine its therapeutic potential.
References
- 1. Safety of Roxadustat in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety Endpoints With Vadadustat Versus Darbepoetin Alfa in Patients With Non–Dialysis-Dependent CKD: A Post Hoc Regional Analysis of the PRO2TECT Randomized Clinical Trial of ESA-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in anaemia of chronic kidney disease: A meta-analysis including 13,146 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Cardiovascular Safety of HIF-PHIs | Docwire News [docwirenews.com]
- 9. Meta-Analysis: Long-term Safety of HIF-PHIs in Patients With CKD | Docwire News [docwirenews.com]
- 10. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term efficacy, safety, and medication compliance of roxadustat on peritoneal dialysis patients with renal anemia affected by the COVID-19 pandemic: a retrospective study - Bao- Annals of Palliative Medicine [apm.amegroups.org]
The Potential of TRC160334 in Inflammatory Bowel Disease: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the evolving landscape of Inflammatory Bowel Disease (IBD) therapeutics, this guide provides a comprehensive comparison of TRC160334, a novel hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, with current and emerging treatment modalities. While direct clinical data on this compound in combination with other IBD drugs is not yet available, this document explores potential synergistic strategies based on distinct mechanisms of action.
This compound: A Novel Oral Therapeutic on the Horizon
This compound is an orally administered small molecule that represents a novel therapeutic approach for IBD. Its primary mechanism of action is the inhibition of HIF prolyl hydroxylase, leading to the stabilization and activation of HIF-1α.[1][2][3][4][5][6][7] This activation triggers a cascade of protective genes that enhance the intestinal barrier function and induce the cytoprotective heat shock protein 70 (HSP70).[1][2][3][4][6][7] Preclinical studies in murine models of both Crohn's disease (TNBS-induced colitis) and ulcerative colitis (DSS-induced colitis) have demonstrated the prophylactic and therapeutic efficacy of this compound in reducing disease severity.[1][2][3][4][6][7][8]
Comparative Analysis of IBD Therapeutics
To understand the potential positioning of this compound, it is essential to compare its characteristics with established and emerging IBD therapies.
| Therapeutic Class | Drug Examples | Mechanism of Action | Route of Administration | Key Efficacy Endpoints (Clinical Trials) |
| HIF Prolyl Hydroxylase Inhibitor | This compound | Stabilizes HIF-1α, enhancing intestinal barrier function and inducing cytoprotective proteins.[1][2][3][4][5][6][7] | Oral | Preclinical: Reduced body weight loss, improved Disease Activity Index (DAI), decreased macroscopic and microscopic colonic damage scores.[1][2][3][4][6][7][8] |
| Aminosalicylates (5-ASAs) | Mesalamine, Sulfasalazine | Primarily acts topically on the colonic mucosa with anti-inflammatory effects. The exact mechanism is not fully elucidated but may involve inhibition of cyclooxygenase and lipoxygenase pathways.[9] | Oral, Rectal | Induction and maintenance of remission in mild-to-moderate ulcerative colitis.[9][10] |
| Corticosteroids | Prednisone, Budesonide | Broad anti-inflammatory effects through inhibition of cytokine and chemokine gene expression.[9] | Oral, Rectal, Intravenous | Induction of remission in moderate-to-severe IBD.[9][10] Not recommended for long-term maintenance.[10] |
| Anti-TNF-α Agents | Infliximab, Adalimumab | Monoclonal antibodies that bind to and neutralize tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[11] | Intravenous, Subcutaneous | Induction and maintenance of remission in moderate-to-severe IBD, mucosal healing.[1] |
| Anti-Integrin Agents | Vedolizumab | Monoclonal antibody that blocks the α4β7 integrin, preventing the trafficking of inflammatory T-cells to the gut.[3] | Intravenous, Subcutaneous | Induction and maintenance of remission in moderate-to-severe IBD.[3] |
| Anti-Interleukin Agents | Ustekinumab (anti-IL-12/23), Risankizumab (anti-IL-23p19) | Monoclonal antibodies that target specific interleukin pathways involved in IBD pathogenesis.[1][2] | Intravenous, Subcutaneous | Induction and maintenance of remission in moderate-to-severe IBD.[1][2] |
| Janus Kinase (JAK) Inhibitors | Tofacitinib, Upadacitinib | Small molecules that inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), thereby blocking the signaling of multiple pro-inflammatory cytokines.[1][2][5][12] | Oral | Induction and maintenance of remission in moderate-to-severe ulcerative colitis.[2][3] |
Potential Combination Therapies with this compound: A Mechanistic Perspective
While no direct experimental data exists for this compound in combination with other IBD therapeutics, its unique mechanism of action suggests potential for synergistic effects. Combining agents with complementary pathways could enhance efficacy and potentially allow for lower doses, thereby reducing side effects.
-
This compound + Anti-TNF-α Agents: this compound's focus on barrier restoration could complement the potent systemic anti-inflammatory effects of anti-TNF-α agents. This dual approach could lead to more profound and sustained mucosal healing.
-
This compound + Anti-Integrin Agents: The gut-selective anti-inflammatory action of vedolizumab, which limits immune cell infiltration, combined with this compound's enhancement of the epithelial barrier, could offer a powerful, targeted approach with a potentially favorable safety profile.
-
This compound + JAK Inhibitors: Combining the broad anti-inflammatory signaling blockade of JAK inhibitors with the barrier-fortifying effects of this compound could address both the inflammatory cascade and the compromised gut lining, potentially leading to deeper remission.
Experimental Protocols
Detailed methodologies for key preclinical IBD models are crucial for comparative analysis and future research.
Dextran Sulfate Sodium (DSS)-Induced Colitis (Model for Ulcerative Colitis)
This widely used model induces colitis through the disruption of the intestinal epithelial barrier.[13][14][15][16]
-
Animal Model: Female BALB/c mice are typically used.[7]
-
Induction: Mice receive 3-5% (w/v) DSS in their drinking water ad libitum for a period of 5-7 days.[4][14][15][16] For chronic models, cycles of DSS administration followed by regular water are employed.[4][13][17]
-
Therapeutic Intervention (as per this compound studies): this compound is administered orally once daily, starting from the day of DSS administration (prophylactic) or after the onset of disease symptoms (therapeutic).[6][8]
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.[1][8]
-
Colon Length: Measured at sacrifice as a marker of inflammation (shorter colon indicates more severe inflammation).[15]
-
Histological Analysis: Colonic tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[4][7]
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in the colon.[18]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis (Model for Crohn's Disease)
This model induces a T-cell-mediated transmural inflammation that mimics features of Crohn's disease.[18][19][20]
-
Animal Model: Male BALB/c mice are commonly used.[7]
-
Induction: Mice are pre-sensitized with a skin application of TNBS. A few days later, a solution of TNBS in ethanol is administered intrarectally. Ethanol is used to disrupt the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[17][18][20]
-
Prophylactic Intervention (as per this compound studies): this compound is administered orally once daily for a set period before TNBS instillation.[6][8]
-
Monitoring and Endpoints:
Visualizing the Pathways
To better understand the mechanisms of action and potential for combination therapy, the following diagrams illustrate the key signaling pathways.
References
- 1. Frontiers | Novel and Emerging Therapies for Inflammatory Bowel Disease [frontiersin.org]
- 2. Review article: emerging drug therapies in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapies in Inflammatory Bowel Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Four Practice Guidelines of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gi.org [gi.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. karger.com [karger.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. mpbio.com [mpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. mdpi.com [mdpi.com]
- 20. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Novel Research Compound TRC160334
Immediate Safety Notice: As a novel research compound, TRC160334, a hypoxia-inducible factor (HIF) hydroxylase inhibitor, must be handled as a potentially hazardous substance. Due to the absence of a publicly available Safety Data Sheet (SDS), a conservative approach to its management and disposal is imperative to ensure the safety of laboratory personnel and environmental protection. The following guidelines provide a procedural framework for the proper disposal of this compound and similar novel research compounds.
Pre-Disposal Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is crucial. Given that the full toxicological and ecotoxicological profiles of this compound are not widely documented, it should be assumed to be hazardous.[1][2][3] This assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Key considerations for risk assessment:
-
Toxicity: Assume the compound is highly potent and potentially toxic.
-
Reactivity: Evaluate potential reactions with other waste components.
-
Environmental Impact: Consider the potential harm to aquatic life and the environment.
General Principles for Novel Compound Disposal
The disposal of novel research chemicals is governed by strict regulations to prevent harm to human health and the environment.[4][5] The primary principle is to never dispose of unknown or uncharacterized chemicals down the drain or in regular trash.[5][6][7] All waste containing this compound must be collected and managed as hazardous chemical waste.[8][9]
| Do's and Don'ts of Novel Chemical Disposal | |
| Do | Don't |
| Treat all novel compounds as hazardous.[1] | Do not dispose of down the sink or in regular trash.[6][7] |
| Always consult your institution's EHS department.[8][10] | Do not mix with incompatible waste streams.[6][11] |
| Collect all this compound waste in designated, compatible, and sealed containers.[12][13] | Do not overfill waste containers.[6] |
| Clearly label all waste containers with the full chemical name and hazard warnings.[7][9] | Do not use abbreviations or chemical formulas on labels.[10] |
| Wear appropriate Personal Protective Equipment (PPE) at all times.[14] | Do not evaporate chemical waste as a means of disposal.[6] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste, such as gloves, pipette tips, and paper towels, in a designated, leak-proof container lined with a chemically resistant bag.[15] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[9]
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in separate, compatible, and shatter-proof containers.[6][13]
-
Do not mix halogenated and non-halogenated solvent waste unless approved by your EHS department.[11]
-
Ensure waste containers are kept tightly sealed except when adding waste.[12]
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[16]
2. Labeling and Storage:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7][12]
-
The label must include:
-
The full chemical name: "this compound" and its known chemical name: "[(2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H,5H-10-thia-1,4a-diaza-benzo[a]azulene-3-carbonyl)-amino]-acetic acid".
-
An estimate of the concentration and volume of the compound.
-
All other constituents of the waste stream, including solvents and their percentages.[13]
-
The date of waste accumulation start.[12]
-
The name of the principal investigator and laboratory contact information.[9]
-
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[16] Use secondary containment to prevent spills.[6][12]
3. Requesting Disposal:
-
Once a waste container is full or has reached the institutional time limit for storage (often 9 months), a waste pickup must be requested from your EHS department.[7][12]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online system or specific forms.[9]
-
Do not move hazardous waste from its point of generation. The EHS department will handle the transportation and final disposal.[17]
4. Decontamination:
-
All glassware and equipment contaminated with this compound must be decontaminated.
-
The initial rinsate from cleaning contaminated glassware must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal if your EHS department approves.
-
Empty containers of the pure compound should be triple-rinsed with a suitable solvent. This rinsate must be collected as hazardous waste.[18]
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. essex.ac.uk [essex.ac.uk]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
